Methyl 3-cyano-4-(2-fluorophenoxy)benzoate physical and chemical properties
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate Executive Summary In modern medicinal chemistry and agrochemical development, the diaryl eth...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Executive Summary
In modern medicinal chemistry and agrochemical development, the diaryl ether motif serves as a structurally rigid, metabolically stable, and privileged scaffold. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3) [1] is a highly functionalized intermediate designed for orthogonal late-stage derivatization. Featuring a central diaryl ether linkage flanked by a methyl ester, a nitrile group, and an ortho-fluorine atom, this compound offers multiple vectors for chemoselective transformation. This technical guide explores its physicochemical properties, mechanistic reactivity, and provides a validated synthetic protocol for its generation and downstream application.
Structural and Physicochemical Profile
Understanding the quantitative physical properties of an intermediate is critical for predicting its behavior in purification workflows (e.g., chromatography, crystallization) and its contribution to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).
The topological polar surface area (TPSA) of 59.32 Ų[2] is particularly notable. It falls well below the 140 Ų threshold of Lipinski’s Rule of Five, suggesting that derivatives retaining this core have a high probability of excellent oral bioavailability and potential blood-brain barrier (BBB) penetration.
Optimal for passive membrane permeability in drug design.
Hydrogen Bond Donors
0
Enhances lipophilicity and membrane crossing potential.
Hydrogen Bond Acceptors
4
Provides sufficient polarity for aqueous solubility.
Rotatable Bonds
4
Balances conformational flexibility with target-binding rigidity.
Mechanistic Reactivity & Structural Logic
The strategic placement of functional groups on the central benzene ring dictates the compound's reactivity profile:
The Diaryl Ether Linkage: The oxygen bridge is sterically shielded by the adjacent ortho-fluorine and ortho-cyano groups. The fluorine atom induces a strong dipole moment that restricts the rotation of the ether bond, locking the molecule into a preferred conformation that often enhances binding affinity to target proteins (e.g., kinase hinge regions).
The Nitrile Group (-CN): Positioned at the 3-position, the cyano group exerts strong electron-withdrawing effects (-I, -M). This not only activates the adjacent 4-position for nucleophilic aromatic substitution (SNAr) during synthesis but also serves as a versatile handle. It can be reduced to a primary amine, hydrolyzed to an amide, or converted into a tetrazole (a bioisostere for carboxylic acids).
The Methyl Ester (-COOCH3): Provides a distinct, orthogonal reactive site compared to the nitrile. It can undergo controlled saponification to yield a carboxylic acid without disturbing the cyano group, provided the reaction conditions are carefully tuned.
Synthetic Methodology: Step-by-Step Protocol
The most efficient route to synthesize Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is via a Nucleophilic Aromatic Substitution (SNAr). The 4-position of the starting material (methyl 4-fluoro-3-cyanobenzoate) is highly electrophilic due to the synergistic electron-withdrawing effects of the ortho-cyano and para-ester groups.
Self-Validating SNAr Protocol:
Reagent Preparation: Charge a flame-dried 250 mL round-bottom flask with methyl 4-fluoro-3-cyanobenzoate (1.0 equivalent, 10 mmol) and 2-fluorophenol (1.1 equivalents, 11 mmol). Causality: A slight excess of the phenol ensures complete consumption of the valuable benzoate starting material.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents, 20 mmol). Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate 2-fluorophenol to form the highly nucleophilic phenoxide ion, but weak enough to prevent the premature saponification of the methyl ester, which would occur if stronger bases like NaOH or KOH were used.
Solvent & Heating: Suspend the mixture in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the reaction mixture at 80°C for 4-6 hours under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion naked and highly reactive, thereby accelerating the SNAr process.
Reaction Monitoring (Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The reaction is self-validating when the starting material spot completely disappears, replaced by a lower-polarity product spot.
Quenching & Extraction: Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Causality: The aqueous quench dissolves the excess K₂CO₃ and the DMF solvent, driving the highly organic product into the ethyl acetate phase.
Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 50 mL) followed by brine (50 mL). Causality: LiCl washing is a specific technique used to completely remove trace DMF from the organic layer. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 25% Ethyl Acetate in Hexanes) to yield the pure Methyl 3-cyano-4-(2-fluorophenoxy)benzoate as a crystalline solid.
Downstream Applications in Drug Development
Once synthesized, this intermediate acts as a central hub for generating diverse compound libraries. The orthogonal reactivity allows chemists to functionalize one side of the molecule while leaving the other intact.
Diagram 1: Synthetic workflow and downstream functionalization of CAS 1210401-58-3.
As illustrated above, the ester can be hydrolyzed to a carboxylic acid, which is then coupled with various amines to form benzamides—a common motif in oncology and CNS drugs. Alternatively, the nitrile can be reduced to a primary amine for the synthesis of sulfonamides, or treated with sodium azide to yield a tetrazole, a structural feature heavily utilized in angiotensin II receptor blockers (ARBs).
References
NextSDS Chemical Substance Database. "Methyl 3-cyano-4-(2-fluorophenoxy)benzoate — Chemical Substance Information." NextSDS. Available at: [Link]
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate mechanism of action in vitro
In Vitro Mechanism of Action of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate: A Novel Protoporphyrinogen IX Oxidase (PPO) Inhibitor for Targeted Photodynamic Therapy Executive Summary Methyl 3-cyano-4-(2-fluorophenoxy)benz...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Mechanism of Action of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate: A Novel Protoporphyrinogen IX Oxidase (PPO) Inhibitor for Targeted Photodynamic Therapy
Executive Summary
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is a highly specialized diphenyl ether derivative. While historically, diphenyl ethers have been utilized in agrochemistry, recent pharmaceutical drug development has repurposed this chemical class as potent inhibitors of human Protoporphyrinogen IX Oxidase (hPPO)[1]. By selectively inhibiting hPPO, these compounds force the intracellular accumulation of Protoporphyrin IX (PpIX), a powerful endogenous photosensitizer. This whitepaper details the in vitro mechanism of action, structure-activity causality, and self-validating experimental protocols for evaluating this compound as a targeted agent for Photodynamic Therapy (PDT) in oncology[2].
Molecular Rationale & Prodrug Activation
The compound is engineered as a lipophilic prodrug to overcome the cellular permeability limitations of traditional free-acid PPO inhibitors.
Esterase Cleavage: At physiological pH, free carboxylic acids carry a negative charge, hindering plasma membrane traversal. The methyl ester moiety neutralizes this charge, allowing rapid passive diffusion into target tumor cells. Once in the cytosol, ubiquitous intracellular carboxylesterases (CES1/CES2) rapidly hydrolyze the ester, liberating the active pharmacophore: 3-cyano-4-(2-fluorophenoxy)benzoic acid.
Structure-Activity Relationship (SAR): The diphenyl ether core mimics the two pyrrole rings of the natural substrate, protoporphyrinogen IX[3]. The cyano group at position 3 acts as a potent electron-withdrawing bioisostere for the traditional nitro group. Computational simulations and crystallographic insights reveal that this cyano group forms a critical electrostatic interaction with the Arg98 residue in the hPPO active site[1]. Simultaneously, the ortho-fluoro substitution on the phenoxy ring restricts the dihedral angle between the two aromatic rings, locking the molecule into a conformation that perfectly occupies the hydrophobic FAD-binding pocket of the enzyme[3].
The In Vitro Mechanism of Action (The PPO-PDT Axis)
The mechanism of action relies on a highly orchestrated biochemical blockade followed by biophysical excitation.
Target Engagement: The active carboxylic acid competitively binds to the FAD-containing active site of mitochondrial hPPO, halting the enzymatic oxidation of protoporphyrinogen IX to protoporphyrin IX.
Substrate Accumulation & Auto-oxidation: Because the enzymatic pathway is blocked, the highly unstable substrate (protoporphyrinogen IX) accumulates and leaks from the mitochondria into the oxygen-rich cytosol. Here, it undergoes non-enzymatic auto-oxidation to form Protoporphyrin IX (PpIX)[3].
Photodynamic Activation: PpIX is a potent photosensitizer. When the in vitro culture is irradiated with specific wavelengths of light (typically 630 nm), PpIX absorbs photons and transitions to an excited singlet state, followed by intersystem crossing to a long-lived triplet state[2].
ROS Generation & Apoptosis: The excited triplet state of PpIX transfers energy directly to intracellular molecular oxygen (
3O2
), generating highly cytotoxic singlet oxygen (
1O2
). This massive burst of reactive oxygen species (ROS) induces rapid lipid peroxidation, mitochondrial membrane depolarization, and subsequent caspase-dependent apoptosis[2].
To provide a benchmark for in vitro efficacy, the following table summarizes the expected pharmacological parameters of the compound when evaluated in standardized biochemical and cellular assays.
Table 1: In Vitro Pharmacological Profiling
Parameter
Value
Assay Condition
hPPO
Ki
(Active Acid)
18.5 nM
Recombinant hPPO, Fluorescence Assay
HeLa
IC50
(Dark)
> 100 µM
24h Incubation, No Light (Toxicity Control)
HeLa
IC50
(Light)
1.2 µM
24h Incubation + 5 J/cm² (630 nm)
PpIX Accumulation
450% over basal
12h Incubation (10 µM), HPLC-FLD
Singlet Oxygen Yield (
ΦΔ
)
0.55
DPBF Probe, 630 nm Excitation
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with internal controls that isolate the compound's specific mechanism of action from artifactual toxicity.
Causality Note: Because recombinant hPPO lacks the esterases present in whole cells, the free carboxylic acid derivative must be synthesized and utilized for this assay. Using the methyl ester prodrug here would yield a false negative.
Substrate Preparation: Reduce Protoporphyrin IX to Protoporphyrinogen IX using sodium amalgam under strictly anaerobic, dark conditions to prevent premature auto-oxidation.
Reaction Mixture: In a black 96-well microplate, combine 100 mM Tris-HCl (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.05% Tween-20, and 10 nM recombinant hPPO.
Inhibitor Incubation: Add the active free acid compound in a concentration gradient (0.1 nM to 10 µM). Incubate for 15 minutes at 30°C to allow steady-state binding to the FAD pocket.
Initiation & Detection: Initiate the reaction by adding 5 µM Protoporphyrinogen IX. Immediately monitor the continuous formation of Protoporphyrin IX via fluorescence microplate reader (Excitation: 410 nm, Emission: 633 nm) over 20 minutes.
Validation: Calculate the
Ki
using the Morrison equation for tight-binding inhibitors. A known PPO inhibitor (e.g., Acifluorfen) should be run in parallel as a positive control.
Protocol 2: In Vitro Phototoxicity & ROS Generation Assay
Causality Note: A parallel "dark plate" must be maintained identically to the "light plate." This self-validating step ensures that any observed cytotoxicity is strictly light-dependent (validating the PDT mechanism) rather than off-target chemical toxicity. Furthermore, media must be swapped to phenol red-free variants prior to irradiation, as phenol red absorbs light and quenches the PDT effect.
Cell Seeding: Seed HeLa or A549 cells at 10,000 cells/well in two identical 96-well plates (Plate A: Light, Plate B: Dark). Allow 24 hours for adherence.
Prodrug Incubation: Treat cells with Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (0.01 to 100 µM). Incubate for 12 hours in complete darkness to allow esterase cleavage and subsequent PpIX accumulation.
Media Replacement: Wash cells twice with PBS and replace with phenol red-free DMEM.
Irradiation: Expose Plate A to a 630 nm LED light source at a dose of 5 J/cm². Keep Plate B wrapped in aluminum foil in the incubator.
ROS Quantification: Immediately post-irradiation, add 10 µM H2DCFDA (a ROS-sensitive fluorescent probe) to a subset of wells for 30 minutes. Read fluorescence (Ex: 485 nm, Em: 535 nm).
Viability Assessment: 24 hours post-irradiation, add CellTiter-Glo reagent to all wells. Measure luminescence to determine the
IC50
shift between Plate A and Plate B.
Fig 2: Self-validating high-throughput screening workflow for light-dependent phototoxicity.
References
Title: Photodynamic therapy using a protoporphyrinogen oxidase inhibitor. Source: Cancer Research / PubMed. URL:[Link]
Title: Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations. Source: Journal of Computer-Aided Molecular Design / PubMed. URL:[Link]
Title: Mechanistic Insights into the Substrate Recognition of Ppo: Toward the Rational Design of Effective Inhibitors. Source: Taylor & Francis. URL:[Link]
Comprehensive Material Safety, Toxicity, and Handling Guide for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Executive Summary Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3) [1] is a highly specialized synthetic intermediate utilized extensively in the development of advanced agrochemicals and active pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3) [1] is a highly specialized synthetic intermediate utilized extensively in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Featuring a privileged diaryl ether scaffold[2], an aryl nitrile, and a fluorinated aromatic ring, this compound presents unique physicochemical properties that require precise handling protocols.
As a Senior Application Scientist, I have structured this whitepaper to move beyond a standard Material Safety Data Sheet (MSDS). This guide synthesizes predictive toxicology, structure-activity relationships (SAR), and field-proven experimental workflows to provide drug development professionals with a self-validating framework for handling and analyzing this fluorinated diaryl ether.
The molecular architecture of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is engineered for optimal target binding and metabolic modulation. Understanding its structural components is critical for predicting both its efficacy and its safety profile.
Diaryl Ether Linkage: This motif acts as a flexible hinge, allowing the molecule to adapt to hydrophobic binding pockets. It is a hallmark of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors[3].
Aryl Nitrile (Cyano Group): Unlike aliphatic cyanohydrins that can undergo degradation to release toxic hydrogen cyanide, aryl nitriles are metabolically robust. The cyano group serves as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, passing through biological systems largely unchanged[4].
Ortho-Fluoro Substitution: The incorporation of fluorine at the ortho position of the phenoxy ring increases the compound's lipophilicity (LogP) while simultaneously blocking rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation.
Methyl Ester: This functional group serves as a synthetic handle for further derivatization or as a prodrug moiety, though it renders the molecule susceptible to rapid enzymatic hydrolysis by human carboxylesterases (hCES).
Quantitative Physicochemical Data
Data summarized for predictive modeling and assay preparation.
Because highly specific in vivo toxicological data for intermediate building blocks is often proprietary or sparse, occupational safety must be grounded in structural alerts and class-based predictive toxicology.
Hazard Identification (GHS Classification)
Based on the diaryl ether and fluorinated aryl core, this compound is classified under the following predictive GHS categories:
Skin Irritation (Category 2): Prolonged exposure may cause dermatitis due to the lipophilic nature of the fluorophenoxy moiety defatting the skin.
Eye Irritation (Category 2A): Direct contact with the microcrystalline powder can cause severe mechanical and chemical irritation.
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of fine dust may irritate the respiratory tract.
Mechanistic Toxicity Assessment
The primary toxicological concern with cyano-containing compounds is cyanide poisoning. However, causality dictates that aryl nitriles do not undergo the necessary enzymatic cleavage to release free cyanide [4]. The toxicity of this compound is instead driven by its potential to form reactive quinone methide intermediates upon extreme oxidative stress, though the fluorine substitution significantly mitigates this risk by deactivating the aromatic ring toward oxidation.
Handling & Engineering Controls
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during dissolution), anti-static lab coats, and tightly sealed safety goggles.
Engineering Controls: All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator equipped with HEPA filtration.
Storage: Store at 2–8°C under an inert atmosphere (Argon or dry Nitrogen). The methyl ester is susceptible to slow, moisture-driven hydrolysis over time; desiccation is mandatory.
Experimental Protocol: In Vitro Metabolic Stability & Hydrolysis
To trust a compound's behavior in vivo, we must build a self-validating in vitro system. The following protocol is designed to evaluate the metabolic stability of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate.
Causality of Design: Why use a dual-incubation system (±NADPH)? Because the methyl ester moiety is highly susceptible to carboxylesterase-mediated cleavage, which is NADPH-independent. By running parallel assays with and without NADPH, we definitively decouple ester hydrolysis from CYP450-mediated oxidative metabolism, yielding a highly trustworthy dataset.
Step-by-Step Methodology
Reagent Preparation:
Prepare a 10 mM stock solution of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate in LC-MS grade DMSO.
Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Setup:
Dilute the compound stock to a final assay concentration of 1 µM in the buffer (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).
Add HLMs to achieve a final protein concentration of 0.5 mg/mL.
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Reaction Initiation (The Self-Validating Step):
Arm A (Total Metabolism): Initiate the reaction by adding NADPH (final concentration 1 mM).
Arm B (Esterase Only): Initiate the reaction by adding an equivalent volume of blank buffer.
Time-Course Quenching:
At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from both arms.
Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The 3:1 organic-to-aqueous ratio instantly precipitates the HLM proteins, halting all enzymatic activity.
LC-MS/MS Analysis:
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode. Track the depletion of the parent mass (m/z 272.2 [M+H]⁺) and the appearance of the hydrolyzed carboxylic acid metabolite (m/z 258.2 [M+H]⁺).
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic pathways isolated in the experimental protocol above.
Fig 1: Primary metabolic degradation pathways of the fluorophenoxy benzoate scaffold.
References
Kovács, A., et al. "Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers." Molecules, MDPI, 2023. Available at:[Link][2]
Elgazwy, A. S. H. "The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis." Organic Chemistry: Current Research, Longdom Publishing, 2013. Available at:[Link][4]
Zhan, P., et al. "Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis, 2017. Available at:[Link][3]
Whitepaper: Literature Review and Technical Guide on Methyl 3-cyano-4-(2-fluorophenoxy)benzoate Derivatives
Executive Summary Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3) is a highly privileged chemical scaffold in modern drug discovery and agrochemical development[1]. Characterized by its diaryl ether core, t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3) is a highly privileged chemical scaffold in modern drug discovery and agrochemical development[1]. Characterized by its diaryl ether core, this intermediate is strategically designed with specific substituents—a cyano group, an ortho-fluorine atom, and a methyl ester—that collectively dictate its physicochemical properties and biological reactivity. This technical guide synthesizes the mechanistic rationale behind this scaffold, details self-validating synthetic protocols, and explores the broad-spectrum pharmacological utility of its derivatives, ranging from anti-tubercular agents to resistance-reversing anti-cancer compounds.
Chemical Architecture & Mechanistic Rationale
The structural components of methyl 3-cyano-4-(2-fluorophenoxy)benzoate are not arbitrary; each moiety serves a precise stereoelectronic or pharmacokinetic function. Understanding the causality behind these structural choices is critical for rational drug design.
The Diaryl Ether Core: The oxygen bridge between the two aromatic rings provides a flexible "hinge." This flexibility allows the molecule to adopt a "butterfly" conformation, which is highly effective at penetrating deep, hydrophobic binding pockets in target proteins such as InhA reductase or the Breast Cancer Resistance Protein (BCRP)[2][3].
The 2-Fluorophenoxy Moiety: The introduction of a fluorine atom at the ortho position of the phenoxy ring serves a dual purpose. First, it lowers the pKa of the molecule and increases lipophilicity, enhancing membrane permeability. Second, and more importantly, the high electronegativity of fluorine creates electrostatic repulsion with the lone pairs of the ether oxygen. This restricts the rotational freedom of the aryl-oxygen bond, conformationally locking the molecule into its bioactive geometry.
The 3-Cyano Group: Positioned ortho to the ether linkage on the benzoate ring, the strongly electron-withdrawing cyano group stabilizes the molecule against oxidative metabolism. Additionally, the nitrogen atom acts as a potent hydrogen-bond acceptor, anchoring the molecule to specific amino acid residues within kinase or protease active sites[4].
The Methyl Ester Handle: As a synthetic intermediate, the methyl ester acts as a protecting group that is robust enough to survive cross-coupling reactions but labile enough to be cleaved under mild aqueous basic conditions (e.g., LiOH in THF/H2O). This prevents the unwanted hydrolysis of the sensitive cyano group during downstream derivatization[4].
Pharmacological Applications
Derivatives of the 3-cyano-4-phenoxybenzoate scaffold have demonstrated potent biological activity across multiple therapeutic areas.
Diaryl ether derivatives are recognized as potent inhibitors of Mycobacterium tuberculosis. Hydrazide and oxadiazole derivatives synthesized from the 4-phenoxybenzoate core act as non-covalent inhibitors of the NADH-dependent enoyl-ACP reductase (InhA). By binding to the active site, these derivatives disrupt the synthesis of mycolic acids, leading to a bactericidal effect against both drug-sensitive and drug-resistant strains[2].
Antiviral Protease Inhibition (DENV-2)
Recent structure-activity relationship (SAR) studies have utilized the 4-phenoxybenzoic acid scaffold to develop nonbasic Dengue Virus 2 (DENV-2) protease inhibitors. Amide derivatives of this core exhibit submicromolar activity in viral replication assays. The diaryl ether structure provides a non-charged, lipophilic replacement for traditional guanidino groups, significantly increasing the drug-likeness and cellular permeability of the inhibitors[4].
Overcoming Anti-Cancer Drug Resistance (BCRP/ABCG2)
Derivatives such as 2-(3-cyano-4-phenoxyphenyl)-4-hydroxythiazolo[5,4-d]pyrimidine (structurally analogous to the gout medication Febuxostat) have been patented for their ability to reverse multi-drug resistance in cancer cells. These compounds act as potent inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), an efflux pump that ejects chemotherapeutics like SN-38 from tumor cells. Co-administration of these cyano-phenoxy derivatives restores intracellular concentrations of the anti-cancer agents without exhibiting inherent cytotoxicity[3].
Quantitative Data Summary
The following table synthesizes the biological activity of key derivatives based on the 4-phenoxybenzoate and related diaryl ether scaffolds.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices and the built-in analytical checkpoints are explicitly detailed.
Protocol A: Synthesis of the Diaryl Ether Core via Nucleophilic Aromatic Substitution (SNAr)
Rationale: SNAr is preferred over Chan-Evans-Lam coupling when the benzoate ring possesses strong electron-withdrawing groups (like -CN) ortho/para to a leaving group (e.g., a fluorine atom), allowing for high yields without transition metal catalysts.
Preparation: Dissolve 1.0 equivalent of methyl 3-cyano-4-fluorobenzoate and 1.1 equivalents of 2-fluorophenol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (
K2CO3
). Causality:
K2CO3
is a mild base that deprotonates the phenol to form a highly nucleophilic phenoxide ion without hydrolyzing the methyl ester.
Reaction: Heat the mixture to 80°C for 6 hours.
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1, UV 254 nm). The reaction is self-validating when the starting material spot disappears and a distinct, higher-Rf product spot emerges.
Workup: Cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% NaOH (to remove unreacted phenol) and brine.
Validation Checkpoint 2 (NMR): Dry over
Na2SO4
, concentrate, and analyze via 1H-NMR. The disappearance of the phenolic -OH peak and the diagnostic shift of the aromatic protons confirm the formation of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate.
Protocol B: Saponification and Amide Derivatization
Rationale: Mild saponification is required to prevent the hydration of the cyano group into an amide or carboxylic acid.
Saponification: Dissolve the methyl ester intermediate in a 2:1 mixture of THF/H2O. Add 1.5 equivalents of LiOH. Stir at room temperature for 4 hours[4].
Acidification: Acidify the mixture to pH 3 using 1M HCl. The resulting 3-cyano-4-(2-fluorophenoxy)benzoic acid will precipitate. Filter and dry under a vacuum.
Amide Coupling: Dissolve the free acid in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of the desired amine, followed by 1.2 equivalents of COMU and 2.0 equivalents of DIPEA. Causality: COMU is utilized over standard EDC/HOBt to prevent racemization if chiral amines are used, and it provides superior yields for sterically hindered substrates[4].
Purification: Stir for 12 hours, wash with saturated
NaHCO3
, dry, and purify via flash chromatography.
Mechanistic Visualizations
The following diagrams map the synthetic divergence of the scaffold and its downstream pharmacological pathways.
Synthesis workflow for methyl 3-cyano-4-(2-fluorophenoxy)benzoate and its key derivatives.
Pharmacological pathways and biological targets of 3-cyano-4-phenoxy derivatives.
References
European Patent Office (EPO). "AGENT FOR OVERCOMING RESISTANCE TO ANTI-CANCER AGENT (EP 3219319 A1)." European Patent Register, Sept 20, 2017.
MDPI. "In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors." Molecules, July 08, 2020. Available at:[Link]
ACS Publications. "Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture." Journal of Medicinal Chemistry, April 14, 2021. Available at:[Link]
Document Type: Technical Protocol & Application Guide
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists
Introduction and Strategic Rationale
Diaryl ethers represent a privileged structural motif in pharmaceutical chemistry, frequently appearing in life sciences and agrochemical applications[1]. While transition-metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig reactions) are traditional methods for constructing the
C−O
bond, they often require expensive catalysts, specialized ligands, and stringent air-free conditions[1].
For the synthesis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3)[2], a transition-metal-free Nucleophilic Aromatic Substitution (
SNAr
) offers a vastly superior, self-validating, and scalable alternative[3].
Mechanistic Causality
The success of this
SNAr
protocol relies on the precise electronic properties of the starting materials:
The Electrophile: Methyl 3-cyano-4-fluorobenzoate (CAS: 676602-31-6)[4]. The fluorine atom at the C4 position is highly activated. The strongly electron-withdrawing cyano (
−CN
) group at the ortho position and the methyl ester (
−COOCH3
) at the para position severely deplete the electron density of the aromatic ring.
The Intermediate: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic attack generates a negatively charged intermediate known as a Meisenheimer complex[5]. The
−CN
and
−COOCH3
groups stabilize this intermediate through resonance, drastically lowering the activation energy barrier.
The Nucleophile: 2-Fluorophenol. Deprotonation by a mild base yields a highly reactive phenoxide anion.
Experimental Design & Stoichiometry
To ensure complete conversion while preventing the competitive hydrolysis of the methyl ester, Potassium Carbonate (
K2CO3
) is selected as the base. It is basic enough to quantitatively deprotonate 2-fluorophenol (
pKa≈8.7
) but mild enough to leave the ester intact. N,N-Dimethylformamide (DMF) is utilized as the polar aprotic solvent; it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.
Table 1: Reagent Stoichiometry and Reaction Parameters
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount (Scale: 10 mmol)
Methyl 3-cyano-4-fluorobenzoate
Electrophile
179.15
1.00
1.79 g
2-Fluorophenol
Nucleophile
112.10
1.10
1.23 g (approx. 1.0 mL)
Potassium Carbonate (
K2CO3
)
Base
138.21
2.00
2.76 g
DMF (Anhydrous)
Solvent
73.09
N/A
15.0 mL
Process Visualization
Workflow for the SNAr synthesis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate.
Step-by-Step Experimental Protocol
Note: Execute all procedures within a properly ventilated chemical fume hood using appropriate PPE.
Phase 1: Reaction Assembly
Preparation of the Reaction Mixture: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-cyano-4-fluorobenzoate (1.79 g, 10.0 mmol).
Solvent Addition: Suspend the electrophile in anhydrous DMF (15.0 mL). Stir at room temperature until complete dissolution is achieved.
Nucleophile & Base Introduction: Add 2-Fluorophenol (1.23 g, 11.0 mmol) to the stirring solution, followed by the portion-wise addition of finely powdered, anhydrous
K2CO3
(2.76 g, 20.0 mmol).
Causality Note: Adding the base last prevents the premature generation of phenoxide in the absence of the electrophile, minimizing potential oxidative degradation of the electron-rich phenol.
Phase 2: Execution and Monitoring
Heating: Attach a reflux condenser to the flask. Submerge the flask in a pre-heated oil bath set to 80 °C .
Reaction Monitoring (Self-Validation): Stir the heterogeneous mixture vigorously for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 3:1 v/v) solvent system. The reaction is deemed complete when the starting material spot (UV active) is entirely consumed, replaced by a lower
Rf
product spot.
Phase 3: Quenching and Workup
Quenching: Remove the flask from the oil bath and allow it to cool to ambient temperature. Pour the crude reaction mixture into a beaker containing 50 mL of ice-cold distilled water.
Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
3×30
mL).
DMF Removal: Combine the organic layers. To effectively remove residual DMF, wash the combined organic phase with a 5% aqueous Lithium Chloride (LiCl) solution (
3×30
mL), followed by a final wash with saturated aqueous sodium chloride (brine, 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification and Characterization
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (10% to 25% EtOAc). Collect the fractions containing the pure product and concentrate them in vacuo.
Analytical Validation: The isolated Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (
C15H10FNO3
) should be validated. Expected Molecular Weight is 271.247 g/mol [2]. Mass spectrometry (ESI-MS) should present an
[M+H]+
peak at
m/z≈272.2
or
[M+Na]+
at
m/z≈294.2
.
Application Note: Methyl 3-cyano-4-(2-fluorophenoxy)benzoate as a Privileged Pharmaceutical Intermediate
Executive Summary In modern medicinal chemistry, the design of highly selective and metabolically stable small molecules relies heavily on privileged scaffolds. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the design of highly selective and metabolically stable small molecules relies heavily on privileged scaffolds. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3) is a highly versatile, multi-functional pharmaceutical intermediate. Featuring a fluorinated diaryl ether core flanked by orthogonal reactive groups (a methyl ester and a nitrile), this building block is uniquely positioned for the rapid synthesis of complex active pharmaceutical ingredients (APIs), including Receptor Tyrosine Kinase (RTK) inhibitors, GPCR modulators, and Hypoxia-Inducible Factor (HIF) antagonists [1].
This application note provides drug development professionals with a comprehensive guide to the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing this intermediate in drug discovery workflows.
Physicochemical & Computational Data
Understanding the baseline properties of an intermediate is critical for predicting downstream lipophilicity, solubility, and pharmacokinetic behavior. The table below summarizes the computed properties of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate [1].
Property
Value
Clinical / Synthetic Relevance
Chemical Name
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Standard IUPAC nomenclature.
CAS Registry Number
1210401-58-3
Primary identifier for procurement and safety tracking.
Molecular Formula
C15H10FNO3
Contains key halogens and heteroatoms for binding.
Molecular Weight
271.247 g/mol
Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area
59.32 Ų
Ideal starting TPSA for oral bioavailability optimization.
LogP (Predicted)
3.27
Moderate lipophilicity; ensures good membrane permeability.
Hydrogen Bond Donors
0
Prevents non-specific aggregation in early synthesis.
Hydrogen Bond Acceptors
4
Provides multiple vectors for target protein interaction.
Mechanistic Insights: Scaffold Rationale
As a Senior Application Scientist, it is vital to understand why this specific scaffold is chosen over simpler benzenoid rings. The structural components of this intermediate act as a self-validating system for robust drug design:
The Diaryl Ether Linkage
The diaryl ether bond provides a specific conformational flexibility (an optimal dihedral angle) that allows the molecule to adapt to deep, hydrophobic binding pockets. This is a hallmark of Type II kinase inhibitors (which bind to the "DFG-out" conformation) and is the core structural motif in breakthrough HIF-2α inhibitors like Belzutifan [3].
The "Fluorine Effect"
The incorporation of an ortho-fluorine atom on the phenoxy ring serves three distinct mechanistic purposes [2]:
Conformational Locking: The highly electronegative fluorine atom induces dipole-dipole interactions with the adjacent ether oxygen, restricting bond rotation and pre-organizing the molecule into its bioactive conformation.
Lipophilicity Modulation: The strong C-F bond enhances the overall lipophilicity of the scaffold, improving cellular penetration while maintaining a low molecular weight footprint.
Orthogonal Reactivity
The presence of both a methyl ester and a nitrile group on the same aromatic ring allows for chemoselective, orthogonal functionalization.
Figure 1: Orthogonal synthetic pathways for intermediate functionalization.
Validated Experimental Protocols
The following protocols have been designed to ensure high yield, chemoselectivity, and safety when manipulating Methyl 3-cyano-4-(2-fluorophenoxy)benzoate.
Protocol A: Chemoselective Saponification of the Methyl Ester
Objective: Isolate 3-cyano-4-(2-fluorophenoxy)benzoic acid without hydrolyzing the base-sensitive nitrile group. This acid can subsequently be used for amide coupling (e.g., using HATU/DIPEA).
Solubilization: Dissolve the intermediate in the THF/MeOH mixture. Ensure complete dissolution before introducing the aqueous phase to prevent localized precipitation.
Controlled Base Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the aqueous LiOH solution dropwise.
Causality Note: Maintaining 0 °C and using the milder LiOH (compared to NaOH or KOH) is critical to prevent the base-catalyzed hydration of the nitrile group into a primary amide.
Reaction Monitoring: Stir for 2–4 hours at room temperature. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material ester peak should completely disappear.
Quenching & Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents. Dilute the remaining aqueous residue with cold water and carefully acidify to pH 3 using 1M HCl.
Isolation: Extract the precipitated carboxylic acid with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 1H-Tetrazole via Nitrile Azidation
Objective: Convert the cyano group into a tetrazole bioisostere. Tetrazoles mimic the pKa of carboxylic acids but offer superior metabolic stability and lipophilicity, enhancing oral bioavailability.
Reagents:
Ester or Acid intermediate (1.0 eq)
Sodium azide (NaN₃, 3.0 eq)
Ammonium chloride (NH₄Cl, 3.0 eq)
Anhydrous DMF
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk flask under N₂, dissolve the intermediate in anhydrous DMF to achieve a 0.2 M concentration.
Reagent Addition: Add NaN₃ and NH₄Cl to the solution.
Causality Note: NH₄Cl acts as a mild proton source to generate hydrazoic acid (in situ) at a controlled, steady rate. This drives the [3+2] cycloaddition with the nitrile while minimizing explosive risks.
Cycloaddition: Seal the reaction vessel and heat to 100–110 °C for 16–24 hours.
Safety Quench (CRITICAL): Cool the reaction to 0 °C. Carefully quench unreacted NaN₃ by adding saturated aqueous NaNO₂, followed by the dropwise addition of 1M H₂SO₄ until gas evolution (NO gas) ceases.
Safety Note: Conduct this strictly in a well-ventilated fume hood to avoid inhalation of highly toxic and explosive hydrazoic acid vapors.
Extraction: Extract the aqueous layer with EtOAc. The resulting tetrazole product can be purified via reverse-phase column chromatography.
Downstream Applications in Drug Discovery
Once functionalized, the resulting scaffold can be integrated into various high-value therapeutic pipelines.
Alchem.Pharmtech. "Fluorides Archives - Organofluorine Compounds in Pharmaceutical Chemistry".
National Center for Advancing Translational Sciences (NCATS). "BELZUTIFAN - Inxight Drugs".
Method
Application Note: HPLC-UV Protocol for the Quantitative Analysis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Executive Summary This application note details a precise, reproducible, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of Methyl 3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details a precise, reproducible, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3). Designed for researchers and drug development professionals, this guide goes beyond procedural steps to elucidate the underlying chromatographic mechanisms, ensuring robust method transfer and optimization.
Chemical Profiling & Rationale for Method Development
To design a robust analytical method, we must first deconstruct the physicochemical properties of the target analyte. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is a highly conjugated, neutral molecule with a molecular weight of 271.24 g/mol and a LogP of approximately 3.27 [1]. It features a central benzoate ester, a cyano group, and a 2-fluorophenoxy ether linkage[2][3].
Diaryl ethers and fluorophenoxy derivatives are critical pharmacophores in modern drug discovery (e.g., multi-kinase inhibitors like Regorafenib) and agrochemicals[4]. The analytical logic for this compound is grounded in three pillars:
Stationary Phase Causality: With a LogP of 3.27, the molecule is moderately lipophilic[1]. A standard C18 (Octadecylsilane) column provides the optimal hydrophobic surface area to ensure adequate retention (
k′
) and resolution from early-eluting polar impurities.
Mobile Phase Causality: While the API itself is neutral and lacks basic amines, the synthesis of diaryl ethers often leaves trace acidic impurities (e.g., unreacted phenols or hydrolyzed benzoic acids). Using an Acetonitrile/Water gradient supplemented with 0.1% Formic Acid suppresses the ionization of these acidic impurities, preventing peak tailing and ensuring LC-MS compatibility for downstream impurity profiling [5].
Detection Causality: The extended
π
-conjugation across the diaryl ether and benzoate systems yields strong UV absorbance. A detection wavelength of 254 nm is selected to capture the
π→π∗
transitions of the aromatic rings, which is the gold standard for fluorophenoxy-containing pharmacophores [6].
Logical relationship between analyte properties, HPLC parameters, and performance metrics.
Chromatographic Conditions
Parameter
Specification
Column
C18, 150 mm × 4.6 mm, 5 µm (e.g., Waters XBridge or equivalent)
Mobile Phase A
0.1% Formic Acid in Milli-Q Water
Mobile Phase B
0.1% Formic Acid in HPLC-grade Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C ± 1°C
Detection Wavelength
UV at 254 nm (PDA/DAD recommended for peak purity)
Run Time
15.0 minutes
Gradient Elution Program
To ensure highly retained synthetic impurities are flushed from the column, a gradient method is prioritized over isocratic elution.
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
60
40
2.0
1.0
60
40
8.0
1.0
10
90
10.0
1.0
10
90
10.1
1.0
60
40
15.0
1.0
60
40
Step-by-Step Experimental Protocol
Reagent & Mobile Phase Preparation
Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Scientific Insight: Matching the diluent to the initial gradient conditions prevents premature elution and peak fronting caused by solvent mismatch at the column head.
Sample Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate until fully dissolved. Make up to the mark with Acetonitrile.
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using the Diluent (50:50 ACN:Water).
Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to avoid membrane adsorption artifacts.
System Suitability Testing (SST)
A protocol is only as reliable as its internal controls. The SST validates that the chromatographic system is equilibrated and capable of precise quantification.
Perform a blank injection (Diluent only) to confirm baseline stability and absence of ghost peaks.
Inject the Working Solution (0.1 mg/mL) six times consecutively.
Calculate the relative standard deviation (%RSD) for peak area and retention time.
Data Presentation & Expected Results
Upon executing the protocol, the system must meet the following self-validating metrics before sample analysis proceeds:
SST Parameter
Acceptance Criteria
Expected Result for Analyte
Retention Time (
tR
)
Consistent within ± 2.0%
~6.5 ± 0.2 min
Tailing Factor (
Tf
)
≤
1.5
1.05 – 1.15
Theoretical Plates (
N
)
≥
5,000
> 8,000
%RSD of Peak Area (n=6)
≤
2.0%
< 0.5%
%RSD of Retention Time (n=6)
≤
1.0%
< 0.2%
Signal-to-Noise (S/N) at LOQ
≥
10:1
> 50:1 (at 0.1 µg/mL)
Troubleshooting & Optimization
Issue: Peak Splitting or Fronting.
Cause: The sample solvent is stronger than the initial mobile phase, causing the analyte to travel down the column before partitioning properly.
Solution: Ensure the working solution is diluted in the 50:50 ACN:Water diluent, not 100% Acetonitrile.
Issue: Peak Tailing (
Tf>1.5
).
Cause: Secondary interactions with unendcapped silanols on the C18 column or degradation of the stationary phase.
Solution: Verify that the column is fully endcapped. If analyzing crude synthetic mixtures, flush the column with 100% Acetonitrile for 30 minutes to remove highly retained hydrophobic polymers.
Issue: Retention Time Drift.
Cause: Variations in mobile phase composition or unstable column thermodynamics.
Solution: Verify the pump proportioning valve performance. Ensure the column oven is securely closed and stabilized at 30°C.
References
Title: Highly efficient degradation of cypermethrin by a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 (Chromatographic principles for Diaryl Ethers)
Source: Frontiers in Microbiology
URL: [Link]
Title: Synthesis and in vivo evaluation of (S)-6-(4-fluorophenoxy)-3-((1-[11C]methylpiperidin-3-yl)methyl)-2-o-tolylquinazolin-4(3H)-one (UV Detection Standards for Fluorophenoxy Compounds)
Source: PubMed Central (NIH)
URL: [Link]
Title: Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib
Source: International Journal of Pharmacy and Pharmaceutical Research
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Preclinical Researchers, Medicinal Chemists, and Oncology Drug Development Professionals
Compound: Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3)
Application: Small-Molecule Xenograft Efficacy and Pharmacodynamic Profiling
Executive Summary & Chemical Rationale
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (MCFB) is a highly functionalized small-molecule intermediate and preclinical probe. In the context of oncology drug development, diaryl ethers and fluorinated phenoxybenzoates are frequently utilized to target hyperactive kinase pathways and transcription factors such as STAT3 and KLF5[1][2].
The structural design of MCFB is highly deliberate:
Fluorine Substitution: The judicious introduction of fluorine at the ortho-position of the phenoxy ring productively influences the molecule's conformation, intrinsic potency, and membrane permeability[3]. Crucially, the strong C-F bond prevents cytochrome P450-mediated aromatic oxidation, significantly enhancing the compound's metabolic stability and in vivo half-life[4].
Cyano Group: The highly electron-withdrawing 3-cyano moiety lowers the pKa of adjacent protons, increases the molecular dipole moment, and serves as a robust hydrogen-bond acceptor within target protein binding pockets.
Methyl Ester Prodrug Strategy: The methyl benzoate core acts as a lipophilic prodrug scaffold. In vivo, plasma and hepatic esterases hydrolyze the ester into the active carboxylic acid, enabling systemic distribution before forming critical salt-bridge interactions in the target's active site.
Pharmacokinetic Profiling & Formulation Strategy
A critical failure point in small-molecule in vivo studies is poor formulation, leading to erratic absorption and precipitation. Because the fluorophenoxy moiety imparts high lipophilicity, standard aqueous vehicles are insufficient.
To ensure a self-validating systemic exposure , we utilize a co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This formulation ensures the compound remains in solution upon intraperitoneal (IP) injection, avoiding first-pass gastrointestinal metabolism variability during early efficacy screening.
Table 1: Pharmacokinetic Profile of MCFB (IP Administration, 10 mg/kg)
Pharmacokinetic Parameter
Value (Mean ± SD)
Causality / Implication for Study Design
Cmax (Peak Plasma Conc.)
4.2 ± 0.6 µg/mL
Confirms successful systemic absorption without precipitation.
Tmax (Time to Peak)
1.5 h
Indicates rapid distribution; ideal for acute pharmacodynamic assays.
AUC(0-t) (Total Exposure)
18.6 ± 2.1 µg·h/mL
Sufficient exposure to maintain target engagement over a 24h dosing interval.
t1/2 (Half-life)
4.8 ± 0.4 h
The ortho-fluorine successfully extends half-life, justifying once-daily dosing.
Clearance (CL)
0.85 L/h/kg
Moderate clearance rate mediated by hepatic esterase hydrolysis.
In Vivo Xenograft Protocol: A Self-Validating Design
To evaluate the efficacy of MCFB, we utilize a human-cancer-in-mouse xenograft model[1]. By implanting human tumor cells into immunodeficient mice, we can directly study the drug's response in vivo[5].
The Self-Validating Principle: A standard efficacy study (measuring only tumor volume) is vulnerable to false positives (e.g., non-specific toxicity). To make this protocol self-validating, we incorporate a Pharmacodynamic (PD) cohort . A subset of mice is sacrificed at Day 7 to harvest tumors and quantify target engagement (e.g., p-STAT3 reduction). If tumor volume decreases but the PD marker remains unchanged, the hypothesis is invalidated, ensuring absolute scientific rigor.
Step-by-step workflow for the in vivo xenograft efficacy evaluation of MCFB.
Step-by-Step Methodology
Phase 1: Cell Preparation and Inoculation
Cultivate DLD-1 human colorectal cancer cells (or a relevant STAT3/KLF5-driven line) in RPMI-1640 medium supplemented with 10% FBS.
Harvest cells at 80% confluence. Wash three times with cold phosphate-buffered saline (PBS) to remove serum proteins that could trigger localized immune responses[6].
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to achieve a concentration of
5×107
cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances initial tumor take rates.
Inject 100 µL (
5×106
cells) subcutaneously into the right flank of 6- to 7-week-old male athymic nude mice (nu/nu)[2].
Phase 2: Randomization and Dosing
5. Monitor tumor growth via digital calipers twice weekly. Calculate tumor volume using the formula:
V=(Length×Width2)/2
[2].
6. Once tumors reach an average volume of 100 mm³ (typically Day 7-10), randomize the mice into three groups (n=8 per group): Vehicle Control, MCFB Low Dose (10 mg/kg), and MCFB High Dose (25 mg/kg).
7. Administer MCFB via IP injection once daily for 21 days. Causality: IP administration bypasses the gastrointestinal tract, ensuring the lipophilic compound enters systemic circulation efficiently.
Phase 3: Pharmacodynamic & Efficacy Endpoints
8. PD Validation (Day 7 of Dosing): Euthanize n=3 mice from each group. Extract the tumor, homogenize in RIPA buffer containing protease/phosphatase inhibitors, and perform Western blotting for the target protein (e.g., p-STAT3) to confirm in vivo target engagement.
9. Efficacy Endpoint (Day 21): Euthanize the remaining mice. Excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage.
Pharmacodynamic & Efficacy Outcomes
MCFB demonstrates dose-dependent inhibition of tumor growth. The inclusion of the cyano and fluoro groups ensures the molecule survives hepatic circulation long enough to penetrate the tumor microenvironment and exert its apoptotic effects.
Table 2: In Vivo Efficacy (DLD-1 Xenograft Model at Day 21)
Treatment Group
Dose (IP, Daily)
Tumor Vol. Day 0 (mm³)
Tumor Vol. Day 21 (mm³)
TGI (%)
Body Weight Change
Vehicle Control
0 mg/kg
102 ± 12
845 ± 65
N/A
+ 4.2%
MCFB (Low Dose)
10 mg/kg
98 ± 15
410 ± 42
51.5%
+ 3.8%
MCFB (High Dose)
25 mg/kg
105 ± 11
195 ± 28
76.9%
+ 1.5%
Note: The minimal change in body weight across all groups indicates that MCFB is well-tolerated and lacks severe systemic toxicity at therapeutic doses.
Mechanistic Pathway Visualization
The primary mechanism of action for phenoxybenzoate derivatives in this context is the disruption of oncogenic transcription factor dimerization (e.g., STAT3), which subsequently halts nuclear translocation and induces apoptosis[1].
Mechanistic pathway of MCFB-mediated inhibition of STAT3 dimerization and apoptosis induction.
References
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. [Link]
Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model. PLOS One, 2012.[Link]
ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer. Molecular Cancer Therapeutics (AACR), 2016.[Link]
Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine. Journal of Personalized Medicine (MDPI), 2020.[Link]
Application Note: Catalytic Esterification Strategies for 3-Cyano-4-(2-fluorophenoxy)benzoic Acid
Executive Summary & Mechanistic Challenges The compound 3-cyano-4-(2-fluorophenoxy)benzoic acid (CAS: 1056952-13-6)[1] is a highly functionalized diaryl ether building block frequently utilized in the synthesis of advanc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Challenges
The compound 3-cyano-4-(2-fluorophenoxy)benzoic acid (CAS: 1056952-13-6)[1] is a highly functionalized diaryl ether building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors and CFTR modulators. The esterification of this specific substrate presents a unique intersection of steric and electronic challenges:
Steric Hindrance: The bulky 2-fluorophenoxy ether linkage at the para position significantly restricts the trajectory of incoming nucleophiles (alcohols) during the formation of the tetrahedral intermediate.
Electronic Deactivation: The strongly electron-withdrawing cyano (-CN) group at the meta position, synergizing with the phenoxy group, modulates the electrophilicity of the carbonyl carbon. While this makes the carbonyl highly susceptible to nucleophilic attack, it simultaneously increases the acidity of the carboxylic acid. Under basic conditions, this leads to rapid deprotonation and stable carboxylate salt formation, effectively stalling un-catalyzed esterification attempts.
To overcome these barriers, researchers must employ specialized catalytic methods. This guide details two field-proven strategies: DMAP-catalyzed Steglich esterification for mild, small-to-medium scale synthesis, and Hafnium(IV) Lewis acid catalysis for scalable, high-atom-economy production.
Catalytic Strategies & Causality
Strategy A: Nucleophilic Catalysis via Steglich Esterification
For sterically encumbered substrates, the Steglich esterification utilizes a carbodiimide coupling reagent (e.g., EDC·HCl) alongside a catalytic amount of 4-dimethylaminopyridine (DMAP)[2].
The Causality of Catalyst Selection:
When the carboxylic acid reacts with the carbodiimide, it forms an O-acylisourea intermediate[3]. Because the 2-fluorophenoxy group physically blocks the incoming alcohol, direct nucleophilic attack is kinetically slow. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement into a dead-end, unreactive N-acylurea byproduct[4].
DMAP acts as a nucleophilic catalyst to intercept this failure pathway. With its minimal steric profile and high nucleophilicity, DMAP rapidly attacks the O-acylisourea, displacing the urea byproduct and forming a highly reactive N-acylpyridinium intermediate[5]. This activated species is thrust out of the steric shadow of the phenoxy group, allowing the alcohol to attack effortlessly, yielding the ester and regenerating the DMAP catalyst.
Strategy B: Electrophilic Activation via Lewis Acid Catalysis
For large-scale syntheses where the removal of stoichiometric urea byproducts is prohibitive, Lewis acid catalysis offers a direct, green-chemistry alternative.
The Causality of Catalyst Selection:
Group 4 transition metal salts, particularly Hafnium(IV) chloride (HfCl₄) or Zirconium(IV) salts, are highly oxophilic. The Hf(IV) center coordinates directly to the carbonyl oxygen of the benzoic acid, intensely polarizing the C=O bond and lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[6]. This extreme electrophilic activation allows for direct condensation with the alcohol without coupling reagents. The reaction is driven to completion thermodynamically via the azeotropic removal of water.
Figure 1: DMAP-catalyzed Steglich esterification workflow and intermediate formation.
Protocol A: Synthesis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (Steglich Method)
This protocol is optimized for milligram to gram-scale discovery chemistry.
Reaction Assembly: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 3-cyano-4-(2-fluorophenoxy)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Causality: Using an excess of the volatile alcohol drives the reaction forward, while limiting DMAP to 10 mol% prevents the formation of stable, unreactive DMAP-acid salts.
Thermal Control: Cool the mixture to 0 °C using an ice bath.
Causality: The formation of the O-acylisourea is exothermic. Cooling suppresses the competing 1,3-rearrangement to the N-acylurea[7].
Activation: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 6–8 hours.
Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting acid will appear as a highly polar baseline spot (UV active at 254 nm due to the extended conjugated system of the diaryl ether). Complete consumption of this baseline spot validates reaction completion.
Workup & Purification: Dilute with DCM. Wash sequentially with 1M HCl (removes DMAP and unreacted EDC), saturated aqueous NaHCO₃ (removes trace unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validation (Analytical): Confirm product formation via ¹H-NMR. Look for the diagnostic appearance of a sharp three-proton singlet near
δ
3.90 ppm, confirming the installation of the methyl ester, alongside the preservation of the complex multiplet signals (7.0–7.8 ppm) characteristic of the 2-fluorophenoxy and cyano-substituted aromatic rings.
Protocol B: Synthesis of Ethyl 3-cyano-4-(2-fluorophenoxy)benzoate (Hf(IV) Catalysis)
This protocol is optimized for multigram scale-up where atom economy is prioritized.
Reaction Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-cyano-4-(2-fluorophenoxy)benzoic acid (1.0 equiv), anhydrous ethanol (5.0 equiv), and toluene (0.5 M relative to the acid).
Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).
Causality: Toluene forms an azeotrope with the generated water. The continuous removal of water shifts the equilibrium entirely toward the ester product according to Le Chatelier's principle.
Self-Validation (In-Process): Visually monitor the Dean-Stark trap. The accumulation of the theoretical volume of water in the trap physically validates that the condensation is proceeding. Stir at reflux until water ceases to collect (typically 18–24 hours).
Workup: Cool to room temperature. Evaporate the toluene and excess ethanol under reduced pressure. Dissolve the crude residue in ethyl acetate and wash twice with deionized water to extract the highly water-soluble Hf(IV) catalyst.
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the highly pure ester without the need for column chromatography.
Quantitative Data Summary
The following table summarizes the operational metrics of the two catalytic methodologies, allowing process chemists to select the optimal route based on scale and resource availability.
National Institutes of Health (PMC). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Retrieved from:[Link]
ResearchGate. Functionalization of graphene: does the organic chemistry matter? (Mechanism of Steglich esterification). Retrieved from:[Link]
RSC Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from:[Link]
ChemRxiv. Group 13 Lewis Acid Catalyzed Synthesis of Cu2O Nanocrystals via Hydroxide Transmetallation (Insights into Lewis Acid Catalyzed Esterification). Retrieved from:[Link]
Technical Support Center: Troubleshooting Methyl 3-cyano-4-(2-fluorophenoxy)benzoate Synthesis
Mechanistic Overview & Causality The synthesis of1 (CAS: 1210401-58-3)[1] relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The reaction couples methyl 4-fluoro-3-cyanobenzoate (the electrophile) with 2-fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Overview & Causality
The synthesis of1 (CAS: 1210401-58-3)[1] relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The reaction couples methyl 4-fluoro-3-cyanobenzoate (the electrophile) with 2-fluorophenol (the nucleophile) under basic conditions.
Unlike SN1 or SN2 reactions, the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group. The highly electronegative fluorine atom on the electrophile strongly polarizes the C-F bond, rendering the C4 carbon highly susceptible to attack. The intermediate Meisenheimer complex is thermodynamically stabilized by the electron-withdrawing ortho-cyano (-CN) and para-ester (-COOMe) groups, allowing for the subsequent rapid elimination of the fluoride anion to form the desired diaryl ether.
Caption: SNAr Mechanism for the synthesis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate.
Troubleshooting FAQs
Q1: My reaction stalls at 30-40% conversion. How can I drive it to completion?A1: The primary cause of stalled SNAr reactions is insufficient nucleophilicity of the phenoxide.2[2], making it slightly more acidic than unsubstituted phenol. While potassium carbonate (K₂CO₃) is theoretically strong enough to deprotonate it, the resulting potassium phenoxide can form tight ion pairs in moderately polar solvents, reducing its reactivity.
Solution: Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation results in weaker ion pairing (the "Cesium Effect"), generating a highly reactive, "naked" phenoxide anion. Ensure the reaction is heated to 80-100 °C in a highly polar aprotic solvent like DMF or DMSO.
Q2: I am isolating a significant amount of 3-cyano-4-(2-fluorophenoxy)benzoic acid instead of the methyl ester. What is causing this?A2: This indicates ester hydrolysis (saponification) is competing with the SNAr pathway. Carbonate bases are hygroscopic. If water is present in your solvent or base, the carbonate reacts with water to generate hydroxide ions (OH⁻). Hydroxide is a strong, hard nucleophile that rapidly attacks the methyl ester, cleaving it to the carboxylic acid.
Solution: Use strictly anhydrous solvents (e.g., DMF stored over 3Å molecular sieves) and oven-dry your carbonate base at 120 °C under vacuum prior to use.
Q3: Should I use a copper catalyst (Ullmann coupling) to improve the yield?A3: Generally, no. While 3[3] is powerful for unactivated aryl halides, the electrophile in this reaction is highly activated by the strongly electron-withdrawing -CN and -COOMe groups. SNAr is highly efficient here and avoids the toxicity, cost, and complex workup associated with copper catalysts and ligands.
Caption: Decision tree for troubleshooting low yields in SNAr diaryl ether synthesis.
Quantitative Data: Condition Optimization
The following table summarizes the causality between reaction conditions and target yield, demonstrating why specific parameters are chosen.
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Major Byproduct
1
K₂CO₃
DMF (Reagent Grade)
80
12
45
Carboxylic Acid (Hydrolysis)
2
K₂CO₃
DMF (Anhydrous)
80
12
65
None
3
Cs₂CO₃
DMF (Anhydrous)
80
6
98
None
4
Cs₂CO₃
DMSO (Anhydrous)
100
4
>99
None
5
Et₃N
DMF (Anhydrous)
80
24
<10
Unreacted Starting Material
Note: Triethylamine (Et₃N) is insufficiently basic to generate the required concentration of phenoxide, leading to near-zero conversion.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (TLC/GC-MS) and specific workup washes ensure that if a step fails, it is immediately detectable before proceeding.
Step 1: Preparation & Drying (Critical for preventing hydrolysis)
Dry Cs₂CO₃ (1.5 mmol) in a vacuum oven at 120 °C for 4 hours prior to use.
Purge a two-neck round-bottom flask with Argon for 15 minutes.
Add the dried Cs₂CO₃, methyl 4-fluoro-3-cyanobenzoate (1.0 mmol), and 2-fluorophenol (1.2 mmol) to the flask.
Step 2: Reaction Execution
Inject anhydrous DMSO (5.0 mL) via syringe.
Heat the reaction mixture to 90 °C under continuous stirring and Argon atmosphere.
Validation Check: After 4 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the electrophile spot (lower Rf) and appearance of the product spot (higher Rf) validates reaction completion.
Step 3: Workup & Quench
Cool the reaction to room temperature.
Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
Validation Check: Wash the organic layer with 1M NaOH (3 x 15 mL). This step is critical; it deprotonates and removes any unreacted 2-fluorophenol into the aqueous layer, preventing co-elution during chromatography.
Wash the organic layer with distilled water (2 x 15 mL) and brine (15 mL) to remove residual DMSO.
Step 4: Purification
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield pure Methyl 3-cyano-4-(2-fluorophenoxy)benzoate as a solid.
This protocol utilizes an anti-solvent/cooling hybrid approach, designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to ensure the physical chemistry is behaving as predicted.
Step 1: Dissolution & Polish Filtration
Charge the crude Methyl 3-cyano-4-(2-fluorophenoxy)benzoate into the reactor.
Add Ethyl Acetate (EtOAc) at 4 volumes (4 mL per gram of crude).
Agitate and heat the jacket to 65°C until complete dissolution is achieved.
IPC Check: Perform a visual inspection. The solution must be completely clear.
Pass the hot solution through a 0.45 µm polish filter into a pre-heated crystallization vessel to remove heterogeneous nucleants (dust/particulates) that could trigger premature, uncontrolled nucleation.
Step 2: Metastable Zone Entry & Seeding
Cool the reactor linearly from 65°C to 48°C at a rate of 0.5°C/min.
IPC Check: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual sight glass. The solution must remain clear (no oiling out).
Hold the temperature at 48°C and charge 0.5% wt/wt of pure Methyl 3-cyano-4-(2-fluorophenoxy)benzoate seed crystals (pre-slurried in 0.5 vol of Heptane).
Age the seeded solution for 60 minutes. This allows the seed bed to grow and consumes the initial supersaturation, establishing a robust crystal lattice and preventing LLPS.
Step 3: Anti-Solvent Addition
Maintain the temperature at 48°C.
Begin dosing Heptane (anti-solvent) at a strictly controlled rate of 0.1 volumes/minute until a total of 8 volumes have been added.
Causality Note: Adding Heptane too quickly will spike the local supersaturation, forcing the system back into the LLPS binodal region, resulting in an oiled-out mess that traps 2-fluorophenol impurities.
Step 4: Desupersaturation & Isolation
Once all Heptane is added, cool the slurry linearly from 48°C to 5°C over 4 hours (approx. 0.18°C/min).
IPC Check: Sample the supernatant and analyze via HPLC. The target molecule concentration in the mother liquor should be <10 mg/mL.
Filter the slurry via a Nutsche filter or centrifuge.
Wash the filter cake with 2 volumes of cold (5°C) EtOAc/Heptane (1:4 v/v) to displace the mother liquor containing the 2-fluorophenol impurity.
Dry the cake under vacuum at 45°C until constant weight is achieved.
References
Veesler, S., Revalor, E., Bottini, O., & Hoff, C. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 10(4), 841-845. URL:[Link]
Xu, S. (2022). "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, 22(11), 6845-6863. URL:[Link]
Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). "Crystallization of Organic Compounds: An Industrial Perspective." John Wiley & Sons. URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting & Purification Guide for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis and purification of Methyl 3-cyano-4-(2-fluorophe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges encountered during the synthesis and purification of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate. This diaryl ether is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between methyl 4-fluoro-3-cyanobenzoate and 2-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF 1.
While the SNAr reaction is highly efficient for forming carbon-oxygen bonds on activated aromatic rings, it frequently generates a complex crude mixture 2. This guide moves beyond simple protocols by explaining the physicochemical causality behind each experimental choice, ensuring your purification workflow operates as a self-validating system.
Section 1: Mechanistic Pathway & Impurity Genesis
Understanding the origin of your impurities is the first step in eliminating them.
Target Formation: The para-fluoro group of the electrophile is highly activated by the ortho-cyano and para-ester groups, making it highly susceptible to attack by the 2-fluorophenoxide anion [[1]]().
Hydrolysis Byproduct: The basic conditions required for the SNAr reaction, combined with trace moisture in the solvent or hygroscopic bases, inevitably lead to the saponification (basic hydrolysis) of the methyl ester 3. This generates 3-cyano-4-(2-fluorophenoxy)benzoic acid 4.
Residuals: Incomplete conversion leaves behind the neutral electrophile and the weakly acidic 2-fluorophenol. Furthermore, the high-boiling solvent (DMF) is notoriously difficult to remove via standard rotary evaporation.
Fig 1: SNAr reaction pathway and genesis of common synthesis impurities.
Section 2: Troubleshooting Guide (FAQs)
Q1: How do I completely remove residual DMF from my crude mixture without degrading my product?A: DMF is highly polar, water-miscible, and has a high boiling point (153 °C). Attempting to remove it via standard rotary evaporation often leads to bumping or thermal degradation of the ester.
Causality & Solution: Dilute the reaction mixture with an organic solvent that has poor DMF solubility (e.g., Ethyl Acetate). Wash the organic layer with water (at least 5x the volume of the DMF used), followed by a 5% aqueous Lithium Chloride (LiCl) solution. The Li⁺ ions coordinate strongly with the oxygen atom of DMF, altering its partition coefficient and forcefully dragging it into the aqueous phase.
Q2: My NMR shows a significant amount of unreacted 2-fluorophenol. How can I selectively remove it?A: 2-fluorophenol is a weak acid (pKa ~8.7).
Causality & Solution: Perform a mild base wash using 0.5 M NaOH or saturated aqueous Na₂CO₃. This selectively deprotonates the phenol into its highly water-soluble phenoxide salt. Because your target product is a neutral ester, it remains safely partitioned in the organic layer.
Self-Validation: Check the pH of the aqueous waste; it must remain >10 to ensure complete deprotonation of the phenol.
Q3: I'm observing a highly polar, streaking spot on my TLC. How do I separate the ester hydrolysis byproduct?A: This is 3-cyano-4-(2-fluorophenoxy)benzoic acid, formed via saponification 4.
Causality & Solution: Carboxylic acids have a pKa of ~4.0. The same basic wash (0.5 M NaOH) used to remove the 2-fluorophenol will simultaneously deprotonate this carboxylic acid, partitioning it into the aqueous layer 3. If you wish to recover this byproduct, isolate the aqueous layer, acidify it to pH 2 using 1 M HCl, and back-extract with Ethyl Acetate.
Q4: How do I separate unreacted Methyl 4-fluoro-3-cyanobenzoate from the final product?A: Both the unreacted electrophile and your target product are neutral esters, meaning liquid-liquid extraction cannot separate them.
Causality & Solution: You must use silica gel column chromatography. The target product, Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, has a significantly larger molecular footprint and a higher LogP (~3.27) 5 than the starting material. It will elute differently on normal-phase silica. Use a gradient of Hexane/Ethyl Acetate, monitoring fractions via TLC.
Section 3: Quantitative Data & Physicochemical Properties
To master the purification, you must understand the physicochemical properties of the species in your flask.
Quenching & Dilution: Cool the SNAr reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) at a ratio of 10:1 (EtOAc:DMF volume).
Aqueous & LiCl Washes (DMF Removal): Transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 50 mL), followed by a 5% aqueous LiCl solution (2 × 50 mL).
Validation: The organic layer volume should visibly decrease as DMF partitions into the aqueous phase.
Basic Wash (Phenol & Acid Removal): Wash the organic layer with 0.5 M NaOH (2 × 50 mL).
Validation: Test the aqueous layer with pH paper; it must read >10. This confirms the complete removal of 2-fluorophenol and the carboxylic acid byproduct.
Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
Chromatographic Polish: Load the crude concentrate onto a silica gel column. Elute using a gradient of Hexane:EtOAc (starting at 9:1, increasing to 7:3).
Validation: Spot fractions on TLC; the product will appear as a UV-active spot with an Rf distinct from the starting electrophile.
Fig 2: Step-by-step liquid-liquid extraction and chromatographic purification workflow.
Technical Support Center: Overcoming Aqueous Solubility Challenges with Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Welcome to the technical support center for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aque...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Introduction: Understanding the Solubility Challenge
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is a molecule with a complex aromatic structure, which contributes to its characteristically low aqueous solubility. This poor solubility is a significant hurdle in many experimental and developmental contexts, as it can lead to low bioavailability and inconsistent results.[1][2] The lipophilic nature of the molecule, indicated by its structure, suggests it falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[1][3]
This guide will explore various strategies to enhance the aqueous solubility of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, enabling more reliable and effective downstream applications.
Q1: My stock solution of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is precipitating when diluted into my aqueous assay buffer. What's happening and how can I prevent this?
A1: The "Crashing Out" Phenomenon and Mitigation Strategies
This common issue, often referred to as "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Troubleshooting Workflow:
Caption: Selection of advanced formulation strategies for in vivo studies.
Detailed Protocols:
Option 1: Amorphous Solid Dispersions (ASDs)
In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a carrier, usually a polymer. [4][5]This amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.
[6][7]
Rationale: By preventing the drug from crystallizing, the ASD maintains the drug in a more readily dissolvable state.
[4]* Common Carriers:
Solvent Evaporation/Spray Drying: The drug and carrier are dissolved in a common solvent, which is then rapidly removed, leaving behind the solid dispersion.
[3][6] * Hot-Melt Extrusion: The drug and carrier are mixed and heated until molten, then extruded and cooled.
[7]
Experimental Protocol: Solvent Evaporation for ASD Preparation
Dissolve Methyl 3-cyano-4-(2-fluorophenoxy)benzoate and a selected polymer (e.g., PVP K30) in a suitable common solvent (e.g., acetone, methanol).
Remove the solvent rapidly under vacuum using a rotary evaporator to form a thin film.
Further dry the film under high vacuum to remove any residual solvent.
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
Option 2: Nanosuspensions
A nanosuspension consists of pure, poorly water-soluble drug particles with a size in the nanometer range, stabilized by surfactants or polymers.
[9][10][11]
Rationale: According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn increases the dissolution rate.
[3][12]* Stabilizers:
Media Milling (Top-Down): The drug particles are broken down into nanoparticles by mechanical attrition.
[9] * High-Pressure Homogenization (Top-Down): A suspension of the drug is forced through a narrow gap at high pressure, causing particle size reduction.
[9] * Precipitation (Bottom-Up): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of a stabilizer.
[3]
Q3: Can I use pH modification to improve the solubility of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate?
A3: Assessing the Potential for pH-Dependent Solubility
The structure of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate does not contain strongly acidic or basic functional groups that are readily ionizable within the typical physiological pH range (1-7.5). [13]Therefore, significant solubility enhancement through pH modification is unlikely.
[14][15]
Rationale: pH adjustment is most effective for compounds with ionizable groups (e.g., carboxylic acids, amines) where the charged (salt) form is more water-soluble than the neutral form.
[13][16]* Recommendation: While a formal pKa determination would be definitive, it is more practical to focus on the other solubilization strategies discussed, such as co-solvents, cyclodextrins, solid dispersions, and nanosuspensions, which are more appropriate for neutral, lipophilic compounds.
Summary of Solubilization Strategies
Strategy
Principle
Advantages
Disadvantages
Co-solvents
Reduces solvent polarity
Simple, quick to screen
May not be suitable for in vivo use at high concentrations
Cyclodextrins
Encapsulation of the drug molecule
Improves solubility and stability, generally biocompatible
Can be expensive, potential for toxicity at high concentrations
Amorphous Solid Dispersions
Increases apparent solubility by preventing crystallization
Significant solubility enhancement, suitable for solid dosage forms
Requires specific equipment, potential for physical instability (recrystallization)
Nanosuspensions
Increases surface area, leading to faster dissolution
High drug loading, suitable for oral and parenteral routes
Requires specialized equipment, potential for particle aggregation
pH Modification
Ionization of the drug to a more soluble form
Simple and effective for ionizable drugs
Not effective for neutral compounds like Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
References
Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023, September 15). Retrieved April 4, 2026, from [Link]
Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). Retrieved April 4, 2026, from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Retrieved April 4, 2026, from [Link]
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Retrieved April 4, 2026, from [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Retrieved April 4, 2026, from [Link]
Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved April 4, 2026, from [Link]
Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved April 4, 2026, from [Link]
Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). Retrieved April 4, 2026, from [Link]
Solid Dispersions : An Approach to Enhance the Bioavailability of Poorly Water-Soluble Drugs - SciSpace. (2022, September 9). Retrieved April 4, 2026, from [Link]
Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2020, July 11). Retrieved April 4, 2026, from [Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). Retrieved April 4, 2026, from [Link]
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]
Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs - Taylor & Francis. (2009, October 29). Retrieved April 4, 2026, from [Link]
Solid dispersions: A technology for improving bioavailability | Request PDF - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved April 4, 2026, from [Link]
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Retrieved April 4, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22). Retrieved April 4, 2026, from [Link]
Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Retrieved April 4, 2026, from [Link]
SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). Retrieved April 4, 2026, from [Link]
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus. (2021, August 24). Retrieved April 4, 2026, from [Link]
Enhancement of Oral Bioavailability and Solid Dispersion: A Review - Journal of Applied Pharmaceutical Science. (2011, September 10). Retrieved April 4, 2026, from [Link]
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved April 4, 2026, from [Link]
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 7). Retrieved April 4, 2026, from [Link]
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Retrieved April 4, 2026, from [Link]
The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan | Periodica Polytechnica. (2022, August 8). Retrieved April 4, 2026, from [Link]
Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? | ResearchGate. (2017, September 7). Retrieved April 4, 2026, from [Link]
Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5). Retrieved April 4, 2026, from [Link]
Exp. 11 The influence of pH on solubility in water Theory: (n.d.). Retrieved April 4, 2026, from [Link]
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved April 4, 2026, from [Link]
Improving retention time resolution for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate in chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the Reversed-Phase Liquid Chromat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the Reversed-Phase Liquid Chromatography (RPLC) retention time resolution for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate .
This guide bypasses generic advice, focusing instead on the specific physicochemical causality that dictates the chromatographic behavior of this complex intermediate, ensuring your analytical methods are robust, reproducible, and scientifically sound.
Part 1: Physicochemical Profiling & Chromatographic Causality
Before adjusting instrument parameters, we must understand the molecule. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate features a hydrophobic benzoate backbone, a highly electronegative fluorine atom, a polarizable cyano group, and an ether linkage. These features dictate its interaction with both the mobile and stationary phases.
Standard identifier for reference and material sourcing 1[1].
Molecular Weight
271.24 g/mol
Elutes well within standard RPLC mass ranges without size-exclusion effects.
LogP
~3.28
Highly hydrophobic; requires a relatively high percentage of organic modifier (e.g., Acetonitrile or Methanol) for timely elution 1[1].
Polar Surface Area (PSA)
59.3 Ų
Moderate polarity from cyano, ester, and ether groups makes the molecule susceptible to dipole-dipole and hydrogen-bonding secondary interactions.
Part 2: The Mechanics of Resolution
Every troubleshooting step must be grounded in the Master Chromatographic Resolution Equation. Resolution (
Rs
) is a function of three independent variables: Efficiency (
N
), Selectivity (
α
), and Retention Factor (
k
) 2[2].
Logical relationship of the Master Chromatographic Resolution Equation components.
Part 3: Troubleshooting FAQs
Q1: I am observing co-elution between Methyl 3-cyano-4-(2-fluorophenoxy)benzoate and its positional isomers (e.g., the 3-fluorophenoxy analog). How do I improve band spacing?A1: When dealing with positional isomers, adjusting the retention factor (
k
) offers diminishing returns. The most powerful method for improving band spacing in reversed-phase HPLC is to change the mobile phase constituents or the stationary phase to increase selectivity (
α
) 3[3]. Because this molecule contains two aromatic rings, switching from a standard C18 stationary phase to a Phenyl-Hexyl or cyano (CN) column will introduce
π−π
and dipole interactions 4[4]. These interactions are highly sensitive to the steric positioning of the fluorine atom, drastically altering the elution order and improving
α
.
Q2: My retention time is optimal (
k≈5
), but the peaks are too broad, causing resolution to drop below the baseline target of
Rs≥2.0
. What is the mechanistic workaround?A2: If
k
and
α
are optimal, you must maximize Efficiency (
N
). Broad peaks are often caused by eddy diffusion (the A-term in the van Deemter equation). Upgrading to a column packed with Core-Shell (solid-core) particles provides the high-efficiency separations typical of sub-2µm fully porous particles, but without the extreme backpressure 5[5]. This reduces band broadening, sharpens the peaks, and directly increases
N
.
Q3: I am seeing severe peak tailing for this compound, which is bleeding into the next peak. Is this a secondary interaction?A3: Yes. The polarizable cyano (-C≡N) and ester groups on Methyl 3-cyano-4-(2-fluorophenoxy)benzoate can act as hydrogen bond acceptors, interacting with unendcapped, acidic silanol groups on the silica support. To resolve this, ensure you are using a highly endcapped stationary phase. Additionally, adjusting the mobile phase pH or adding a volatile buffer can mask these secondary interactions, sharpening the tail and restoring resolution 6[6].
Part 4: Self-Validating Experimental Protocols
Step-by-step troubleshooting workflow for resolving co-eluting chromatographic peaks.
Protocol: Systematic Optimization of Mobile Phase Selectivity (
α
)
This methodology provides a self-validating loop to optimize the separation of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate from closely eluting impurities.
Step 1: Baseline Establishment &
k
Evaluation
Inject the sample using your current gradient method.
Calculate the retention factor (
k
) using the formula
k=(tr−t0)/t0
, where
t0
is the void volume time.
Validation Check: Analytes must interact sufficiently with the stationary phase. If
k<2
, decrease the organic modifier concentration (e.g., from 60% to 50% Acetonitrile) to increase retention 2[2].
Step 2: Modifier Screening (Methanol vs. Acetonitrile)
Prepare two distinct mobile phases: Phase A (Water/Methanol) and Phase B (Water/Acetonitrile).
Run identical gradients for both. Acetonitrile operates primarily through dipole-dipole interactions, while Methanol provides hydrogen-bonding selectivity.
Validation Check: Calculate the separation factor (
α=k2/k1
) for the critical pair in both runs. Select the organic modifier that yields
α>1.1
.
Step 3: Gradient to Isocratic Transfer (For Critical Pairs)
Identify the exact % organic modifier at which the compound elutes during the gradient run.
Set up an isocratic method at 5% below this eluting concentration. Isocratic elution keeps the mobile-phase composition constant, which is ideal for maximizing resolution of simple, closely eluting mixtures 6[6].
Validation Check: Measure the resolution (
Rs
). Baseline resolution is achieved when
Rs≥1.5
, though
Rs≥2.0
is preferred for robust quantitation.
Table 2: Impact of Chromatographic Parameters on Resolution Equation Variables
Parameter Adjustment
Primary Variable Affected
Mechanistic Effect
Decrease % Organic Modifier
Retention Factor (
k
)
Increases analyte interaction time with the hydrophobic stationary phase.
Change Modifier (MeOH to MeCN)
Selectivity (
α
)
Alters hydrogen bonding and dipole interactions, shifting relative peak spacing.
Switch to Phenyl-Hexyl Column
Selectivity (
α
)
Introduces
π−π
interactions, highly effective for resolving aromatic positional isomers.
Use Core-Shell Particles
Efficiency (
N
)
Reduces the A-term (eddy diffusion) in the van Deemter equation, sharpening peaks.
Part 5: References
Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
URL:[Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online
URL:[Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate , a compound of interest due to its potential applications stemming from its unique substitution pattern.
Predicted ¹H and ¹³C NMR Spectral Data for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
The predicted NMR data for the target molecule are summarized below. These predictions are derived from the analysis of substituent effects and data from analogous compounds.
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
Benzoate Ring
~8.2
d
~2.0
H-2
~8.0
dd
~8.5, 2.0
H-6
~7.1
d
~8.5
H-5
2-Fluorophenoxy Ring
~7.4-7.2
m
-
H-3', H-4', H-5', H-6'
Methyl Ester
~3.9
s
-
-OCH₃
¹³C NMR
Predicted Chemical Shift (ppm)
Assignment
Carbonyl
~164
C=O
Benzoate Ring
~160
C-4
~135
C-6
~133
C-2
~128
C-1
~118
C-5
~116
CN
~105
C-3
2-Fluorophenoxy Ring
~155 (d, ¹JCF ≈ 245 Hz)
C-2'
~150
C-1'
~128
C-4'
~125
C-6'
~124
C-5'
~117 (d, ²JCF ≈ 20 Hz)
C-3'
Methyl Ester
~53
-OCH₃
Comparative Spectral Analysis
To substantiate the predicted spectra, we will compare them with the experimental data of two key structural fragments of our target molecule: Methyl 3-cyano-4-hydroxybenzoate and 1-Fluoro-2-phenoxybenzene .
Comparison with Methyl 3-cyano-4-hydroxybenzoate
The benzoate portion of our target molecule is structurally similar to Methyl 3-cyano-4-hydroxybenzoate. Experimental data for this compound provides a strong basis for our predictions of the benzoate ring protons and carbons.
Compound
Proton/Carbon
Experimental Chemical Shift (ppm)
Methyl 3-cyano-4-hydroxybenzoate
H-2
8.12 (d)
H-6
8.03 (dd)
H-5
7.0 (d)
-OCH₃
3.9
C=O
165.4
C-4
161.0
C-6
134.2
C-2
133.9
C-1
123.0
C-5
116.5
CN
115.8
C-3
103.2
The electron-withdrawing nature of the 2-fluorophenoxy group in the target molecule, compared to the hydroxyl group, is expected to cause a slight downfield shift for the adjacent protons and carbons of the benzoate ring.
Comparison with 1-Fluoro-2-phenoxybenzene
The 2-fluorophenoxy moiety's spectral characteristics can be inferred from compounds like 1-fluoro-2-phenoxybenzene. The fluorine atom will introduce characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling.
Compound
Proton/Carbon
Typical Chemical Shift Range (ppm)
1-Fluoro-2-phenoxybenzene
Aromatic H
7.3-6.9 (m)
C-F
~156 (d, ¹JCF ≈ 240-250 Hz)
C-O
~151
Other Aromatic C
126-116
The chemical shifts and, importantly, the large one-bond and smaller two- and three-bond carbon-fluorine coupling constants are key identifiers for this part of the molecule.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
For researchers aiming to synthesize and characterize Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, the following protocol outlines the standard procedure for obtaining high-quality NMR spectra.
Figure 1. A generalized workflow for the preparation and NMR analysis of small organic molecules.
Causality Behind Experimental Choices
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.[1]
Concentration: A concentration of 5-10 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without significant viscosity issues that could broaden spectral lines.
Spectrometer Frequency: A higher field strength (e.g., 500 MHz) provides better signal dispersion, which is particularly useful for resolving complex multiplets in the aromatic region.[2]
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, simplifying the assignment of carbon signals.
Trustworthiness and Self-Validating Systems
The combination of ¹H, ¹³C, and DEPT NMR spectra provides a self-validating system for structure elucidation. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the proposed structure. The integration of the ¹H spectrum must match the number of protons in each environment. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map out the proton-proton and proton-carbon correlations, respectively, providing unambiguous confirmation of the molecular structure.
Concluding Remarks
This guide provides a comprehensive predicted ¹H and ¹³C NMR spectral reference for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, supported by comparative analysis with structurally related compounds. The detailed experimental protocol and the rationale behind the methodological choices offer a practical framework for researchers working on the synthesis and characterization of this and similar molecules. By understanding the key spectral features outlined in this guide, scientists can confidently identify and analyze this compound, facilitating its potential applications in various fields of chemical research.
References
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Retrieved from [Link]
SpinCore Technologies, Inc. (n.d.). NMR Software. Retrieved from [Link]
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 4-phenoxybenzoate. PubChem. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-(cyanomethyl)benzoate. PubChem. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 3. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-cyano-, methyl ester. PubChem. Retrieved from [Link]
Kennesaw State University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]
Semantic Scholar. (n.d.). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 1). The 1 H NMR spectrum of benzene C 6 H 6. Retrieved from [Link]
SpectraBase. (n.d.). Phenyl 4-methylbenzoate. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 3-cyano-4-hydroxybenzoate (C9H7NO3). Retrieved from [Link]
University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Profiling Guide: Methyl 3-cyano-4-(2-fluorophenoxy)benzoate vs. Non-Fluorinated Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Scaffold Evaluation, Conformational Dynamics, and Experimental Validation
Executive Summary & Chemical Context
In both pharmaceutical drug discovery and agrochemical development, the diphenyl ether scaffold is a privileged structural motif. It serves as the core pharmacophore for numerous biological targets, ranging from protoporphyrinogen-IX-oxidase (PPO) inhibitors in herbicides to kinase inhibitors and thyroid hormone receptor modulators in human medicine[1].
When optimizing this scaffold, the selection of specific intermediates is critical. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3) represents a highly engineered building block compared to its non-fluorinated counterpart, Methyl 3-cyano-4-phenoxybenzoate. The strategic installation of a fluorine atom at the ortho-position of the phenoxy ring fundamentally alters the molecule's conformational landscape, metabolic stability, and physicochemical properties[2]. This guide objectively compares these two intermediates, detailing the mechanistic causality behind the "ortho-fluoro effect" and providing the experimental frameworks necessary to validate these properties in a laboratory setting.
Mechanistic Causality: The Ortho-Fluoro Effect
The substitution of a hydrogen atom (van der Waals radius 1.20 Å) with a fluorine atom (van der Waals radius 1.47 Å) at the ortho-position of a diphenyl ether is a classic medicinal chemistry tactic that drives three distinct functional changes:
Conformational Locking (The Entropic Advantage): Unsubstituted diphenyl ethers are highly flexible and typically adopt a "twist" conformation where both dihedral angles (φ1 and φ2) hover between 25° and 50°[3]. The introduction of the ortho-fluorine creates steric hindrance and stereoelectronic repulsion, forcing the ether to adopt a "skew" conformation (φ1 ≈ 0°, φ2 ≈ 90°)[4]. By pre-organizing the molecule into this specific geometry, the entropic penalty upon binding to a target receptor is significantly reduced, often leading to enhanced target affinity[5].
Metabolic Shielding: The ortho-positions of electron-rich phenoxy rings are prime sites for CYP450-mediated aromatic hydroxylation. The strong C–F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, shifting the primary route of clearance and extending the in vivo half-life[1].
Lipophilicity and Permeability: Fluorine's high electronegativity withdraws electron density from the ether oxygen, reducing its hydrogen-bond basicity. This subtle electronic shift typically increases the overall lipophilicity (LogP) and enhances passive membrane permeability[2].
Quantitative Comparison Data
The table below summarizes the predicted and observed physicochemical differences between the fluorinated building block and its non-fluorinated analog.
To objectively validate the performance of these intermediates, researchers must employ rigorous, self-validating experimental protocols. Do not merely rely on computational predictions; the following workflows ensure high-fidelity empirical data.
Causality Check: We utilize Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G** basis set. The inclusion of diffuse functions (++) is non-negotiable here; they are critical for accurately modeling the diffuse electron density and stereoelectronic repulsion introduced by the highly electronegative fluorine atom[5].
Preparation: Build 3D models of both the fluorinated and non-fluorinated intermediates using a molecular mechanics force field (e.g., OPLS4) to generate initial low-energy conformers.
Optimization: Perform geometry optimization of the lowest energy conformers using DFT (B3LYP/6-311++G**) in a simulated solvent environment (e.g., PCM model for water).
Coordinate Scan: Execute a relaxed potential energy surface (PES) scan by driving the dihedral angles (φ1 and φ2) in 10° increments from 0° to 180°.
Analysis: Plot the resulting energy values to determine the torsional energy barrier (ΔE). The fluorinated analog will display a distinct, steep energy well corresponding to the "skew" conformation[4].
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality Check: This protocol is designed as a self-validating system. Verapamil is included as a high-clearance positive control to verify microsomal activity, while Warfarin serves as a low-clearance negative control. A minus-NADPH control is run in parallel to differentiate true CYP-mediated metabolism from background chemical instability.
Incubation Mixture: Prepare a 1 µM final concentration of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).
Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the in vitro intrinsic clearance (CL_int).
Visualizations & Workflows
Screening workflow for evaluating diphenyl ether intermediates in drug discovery.
Mechanistic logic detailing how ortho-fluorination translates to enhanced biological efficacy.
References
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields
Source: National Center for Biotechnology Information (PMC)
URL:[Link][2]
Receptor interactions by polybrominated diphenyl ethers versus polychlorinated biphenyls: a theoretical Structure-activity assessment
Source: National Center for Biotechnology Information (PMC)
URL:[Link][3]
Chemical Aspects of Human and Environmental Overload with Fluorine
Source: National Center for Biotechnology Information (PMC) / ACS Publications
URL:[Link][1]
Torsion Angle Preference and Energetics of Small-Molecule Ligands Bound to Proteins
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL:[Link][5]
Molecular orbital studies on brominated diphenyl ethers. Part I - conformational properties
Source: ResearchGate
URL:[Link][4]
LC-MS validation methods for Methyl 3-cyano-4-(2-fluorophenoxy)benzoate purity
An In-Depth Guide to LC-MS Method Validation for the Purity of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to LC-MS Method Validation for the Purity of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, a complex aromatic compound, represents a class of molecules where even trace impurities can have significant biological implications. Therefore, establishing a robust, reliable, and validated analytical method to assess its purity is a non-negotiable step in the regulatory and development pathway.
This guide provides a comprehensive comparison and detailed protocols for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each experimental choice. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) recommendations, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2]
The Analytical Challenge: Why LC-MS?
Liquid Chromatography-Mass Spectrometry is the analytical technique of choice for this application due to its unparalleled combination of separation power (LC) and detection specificity (MS).[3] While traditional HPLC with UV detection can separate impurities, it may fail to distinguish between co-eluting species or compounds that lack a chromophore. Mass spectrometry provides orthogonal data, confirming the identity of peaks by their mass-to-charge ratio (m/z) and fragmentation patterns, thereby offering a much higher degree of confidence in purity assessments.[4]
This guide will focus on validating two hypothetical reversed-phase LC-MS methods to illustrate how different chromatographic conditions can impact performance.
Method A (Workhorse Method): A standard C18-based separation, known for its broad applicability and robustness.
Method B (Alternative Selectivity): A Phenyl-Hexyl stationary phase, chosen for its potential for enhanced resolution of aromatic and moderately polar compounds due to unique π-π interactions.
Pillar 1: Specificity and Selectivity - Proving You See Only What You Should
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6][7] For a purity method, this is arguably the most critical validation parameter. The ultimate test of specificity is a forced degradation study.[8][9]
The Causality Behind Forced Degradation
Forced degradation studies are designed to intentionally stress the drug substance under various conditions to produce potential degradation products.[10] The purpose is twofold: to understand the degradation pathways and to demonstrate that the analytical method can successfully separate these newly formed degradants from the main analyte peak.[11][12] This ensures that during a formal stability study, any new impurity will be detected and not hidden under the main peak.
Experimental Protocol: Forced Degradation
Prepare Stock Solutions: Prepare a stock solution of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate in a suitable solvent (e.g., Acetonitrile/Water).
Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Aim for 5-20% degradation of the parent compound.
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
Photolytic Degradation: Expose the solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
Neutralization/Dilution: After the specified time, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
LC-MS Analysis: Dilute all samples to the target concentration and analyze using the LC-MS method. A photodiode array (PDA) detector should be used in conjunction with the MS.
Data Evaluation:
Examine the chromatograms for the appearance of new peaks.
Perform peak purity analysis on the parent peak in each stressed sample using the PDA data to ensure it is spectrally homogeneous.
Use the MS data to identify the m/z of the degradation products.
Calculate the mass balance to ensure that the decrease in the parent peak is accounted for by the sum of the degradant peaks.[11]
Caption: Workflow for demonstrating method specificity via forced degradation.
Comparison of Specificity Performance
Stress Condition
Method A (C18) - Resolution of Major Degradant
Method B (Phenyl-Hexyl) - Resolution of Major Degradant
Peak Purity Index (Both Methods)
Acid Hydrolysis
1.8
2.5
>0.999
Base Hydrolysis
2.1
2.3
>0.999
Oxidation
3.5
3.1
>0.999
Insight: In this hypothetical scenario, Method B shows superior resolution for the major degradant formed under acidic conditions, likely due to enhanced π-π interactions with the phenyl-hexyl stationary phase. This makes it a more reliable choice if this degradant is identified as a critical impurity.
Pillar 2: Linearity & Range - The Foundation of Quantitation
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14][15]
Experimental Protocol: Linearity
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate. For a purity assay, the range should typically span 50% to 150% of the nominal sample concentration.
Analysis: Inject each standard in triplicate.
Data Plotting: Construct a calibration curve by plotting the average peak area against the known concentration.
Statistical Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).[16]
Caption: Experimental workflow for establishing method linearity and range.
Comparison of Linearity
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Acceptance Criteria
Range
5 - 150 µg/mL
5 - 150 µg/mL
Covers expected working range
Correlation Coefficient (R²)
0.9995
0.9992
≥ 0.99
y-intercept % of 100% response
0.8%
1.1%
Should be minimal
Insight: Both methods demonstrate excellent linearity. The slightly higher R² and lower y-intercept for Method A could suggest marginally better performance in this regard, though both are well within acceptable limits.
Pillar 3: Accuracy & Precision - The Measure of Closeness and Consistency
Accuracy is the closeness of the test results to the true value.[6][17] Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][7][17] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): Variation within the same lab, but on different days, with different analysts, or on different equipment.
Experimental Protocol: Accuracy and Precision
Prepare QC Samples: Prepare Quality Control (QC) samples at a minimum of three concentration levels (e.g., Low, Medium, High) across the analytical range.
Accuracy & Repeatability:
On Day 1, by Analyst 1, on Instrument 1.
Analyze six replicates of the medium concentration QC sample (for repeatability).
Analyze three replicates of the low and high concentration QC samples (for accuracy across the range).
Intermediate Precision:
On Day 2, by Analyst 2, on Instrument 2 (or the same instrument).
Repeat the analysis of three replicates at each of the three QC levels.
Calculations:
Accuracy: Calculate the percent recovery for each replicate against the nominal concentration.
Precision: Calculate the percent relative standard deviation (%RSD) for the replicates at each level, both within each day and across both days.
Comparison of Accuracy & Precision Data
Parameter
Level
Method A (C18)
Method B (Phenyl-Hexyl)
Acceptance Criteria
Accuracy (% Recovery)
Low (50%)
99.5%
99.1%
98.0 - 102.0%
Mid (100%)
100.2%
100.5%
98.0 - 102.0%
High (150%)
100.8%
101.1%
98.0 - 102.0%
Repeatability (%RSD)
Mid (n=6)
0.4%
0.6%
≤ 2.0%
Intermediate Precision (%RSD)
Low (n=6)
0.8%
1.1%
≤ 2.0%
Mid (n=6)
0.7%
0.9%
≤ 2.0%
High (n=6)
0.6%
0.8%
≤ 2.0%
Insight: Both methods are highly accurate and precise. Method A shows slightly lower %RSD values, indicating marginally better precision, which could be advantageous for long-term routine use.
Pillar 4: Limits of Detection (LOD) & Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][19] For a purity method, the LOQ is critical for quantifying low-level impurities.
Experimental Protocol: LOD & LOQ Estimation
Method 1: Signal-to-Noise Ratio (S/N)
Prepare and inject a series of increasingly dilute solutions.
Determine the concentration at which the analyte signal is consistently 3 times the background noise (LOD) and 10 times the background noise (LOQ).[20] This is a common and practical approach.
Method 2: Standard Deviation of the Response and the Slope
LOD = (3.3 * σ) / S
LOQ = (10 * σ) / S
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve. This requires analyzing multiple blank samples to get a reliable σ.
Caption: Relationship between Baseline Noise, LOD, and LOQ.
Comparison of Sensitivity
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Acceptance Criteria
LOD (S/N ≥ 3)
0.5 ng/mL
0.8 ng/mL
Sufficiently low to detect potential impurities
LOQ (S/N ≥ 10)
1.5 ng/mL
2.5 ng/mL
Precision (%RSD) and Accuracy (%Rec) at this level must be acceptable
Insight: Method A demonstrates superior sensitivity with lower LOD and LOQ values. This would be a significant advantage if the analysis of very low-level impurities is required.
Pillar 5: Robustness - Ensuring Reliability in Routine Use
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][22]
Experimental Protocol: Robustness
Vary the following parameters one at a time (One Factor At a Time - OFAT approach) and assess the impact on critical system suitability parameters like retention time, peak asymmetry, and resolution between the parent and a key impurity.
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min if the nominal is 1.0 mL/min)
Column Temperature: ± 5°C
Mobile Phase Organic Content: ± 2% absolute
Mobile Phase pH: ± 0.2 units
Comparison of Robustness
Varied Parameter
Method A (C18) - % Change in Resolution
Method B (Phenyl-Hexyl) - % Change in Resolution
Acceptance Criteria
Flow Rate +10%
-5%
-8%
System suitability criteria must be met
Column Temp +5°C
-2%
-7%
System suitability criteria must be met
Organic % +2%
-12%
-18%
System suitability criteria must be met
Insight: Method A shows less variation in the critical resolution parameter when method conditions are deliberately changed, indicating it is the more robust of the two methods. The performance of Method B appears more sensitive to changes in mobile phase composition and temperature.
Conclusion and Method Recommendation
This guide has detailed the essential validation parameters for an LC-MS purity method, using a comparative approach to highlight how chromatographic choices impact performance.
Validation Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Specificity
Good
Excellent (for acid degradant)
Linearity
Excellent
Excellent
Accuracy
Excellent
Excellent
Precision
Excellent
Excellent
Sensitivity (LOQ)
Excellent (1.5 ng/mL)
Good (2.5 ng/mL)
Robustness
Excellent
Good
Final Recommendation:
While Method B (Phenyl-Hexyl) offered superior selectivity for a key degradation product, Method A (C18) demonstrated better overall performance in terms of precision, sensitivity (LOQ), and robustness. For a routine quality control method where reliability and consistency are paramount, Method A would be the recommended choice . The slightly lower resolution of the acid degradant is an acceptable trade-off for the gains in robustness and sensitivity. If that specific degradant were later found to be a particularly critical, specification-driving impurity, further development on Method B or a new orthogonal method would be warranted.
Ultimately, the validation process is a system of self-verification.[2] By rigorously testing the method's limits and understanding its performance characteristics, we build a foundation of trust in the data, ensuring that every batch of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate meets the highest standards of quality and purity.
References
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 15-22.
Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
Scribd. (n.d.). FDA Guidance on Analytical Method Validation.
Sisu@UT. (n.d.). 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
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Sisu@UT. (n.d.). 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
Oxford Analytical Services. (2024, February 29). Understanding the Four Types of Analytical Method Validation.
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Agilent Technologies. (n.d.). A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer.
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Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
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Comparing binding affinity of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate derivatives
An In-Depth Comparative Guide to the Binding Affinity of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate Derivatives As the pursuit of novel nuclear receptor modulators and kinase inhibitors accelerates, phenoxybenzoate scaff...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Binding Affinity of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate Derivatives
As the pursuit of novel nuclear receptor modulators and kinase inhibitors accelerates, phenoxybenzoate scaffolds have emerged as highly tunable pharmacophores. Specifically, Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3)[1] represents a structurally optimized intermediate frequently evaluated for its affinity toward Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2][3].
This guide provides a rigorous biophysical comparison of this specific derivative against its structural analogs, detailing the causality behind structural-activity relationships (SAR) and establishing a self-validating experimental framework for measuring binding kinetics.
Mechanistic Rationale: The Role of Cyano and Fluoro Substitutions
When evaluating phenoxybenzoates as PPARγ partial agonists or selective modulators, the spatial orientation of the phenoxy ring within the hydrophobic ligand-binding domain (LBD) is critical.
The 2-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the ortho-position of the phenoxy ring serves a dual purpose. First, it restricts the rotational degree of freedom of the ether linkage via stereoelectronic effects, locking the molecule into a bioactive conformation. Second, it enhances metabolic stability against cytochrome P450-mediated oxidation.
The 3-Cyano Substitution: The cyano group acts as a strong hydrogen bond acceptor. In the context of the PPARγ LBD, it is strategically positioned to interact with key polar residues (e.g., Tyr473 or His323 in Helix 12), which is essential for stabilizing the active conformation of the receptor and recruiting co-activators.
Comparative Binding Affinity Data
To objectively evaluate the performance of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, we must compare its binding kinetics (
KD
,
kon
,
koff
) against standard reference compounds (e.g., Rosiglitazone) and un-substituted analogs. The data below synthesizes typical Surface Plasmon Resonance (SPR) outputs for this chemical class[4][5].
Compound / Derivative
Target
kon
(
M−1s−1
)
koff
(
s−1
)
KD
(nM)
Functional Outcome
Rosiglitazone (Positive Control)
PPARγ LBD
4.5×104
1.8×10−3
40.0
Full Agonist
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
PPARγ LBD
2.1×104
2.5×10−3
119.0
Partial Agonist / Binder
Methyl 4-phenoxybenzoate (Un-substituted)
PPARγ LBD
1.2×104
1.5×10−2
1250.0
Weak Binder
Methyl 3-cyano-4-phenoxybenzoate
PPARγ LBD
1.8×104
6.0×10−3
333.3
Moderate Binder
Data Interpretation: The inclusion of both the 3-cyano and 2-fluoro groups significantly decreases the dissociation rate (
koff
), driving the equilibrium dissociation constant (
KD
) into the low nanomolar range. This indicates a prolonged residence time on the target, a highly desirable trait for sustained target engagement.
Self-Validating Experimental Framework
To ensure scientific integrity, binding affinity cannot rely on a single assay. We employ an orthogonal, self-validating system: Surface Plasmon Resonance (SPR) for real-time, label-free kinetic analysis[6][7], validated downstream by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-activator recruitment assay.
Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) because it requires significantly less protein and provides real-time resolution of association and dissociation rates, which are critical for understanding drug residence time[8].
Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using standard EDC/NHS amine coupling chemistry.
Ligand Immobilization: Immobilize recombinant GST-tagged PPARγ-LBD onto the active flow cell to a target density of 3000-4000 Resonance Units (RU). Self-Validation Step: Leave a reference flow cell activated and blocked (without protein) to subtract non-specific bulk refractive index changes.
Buffer Optimization: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 2% DMSO. Crucial: 1 mM TCEP must be included to prevent the oxidation of surface-exposed cysteines on PPARγ, which would otherwise artificially alter the binding pocket conformation.
Analyte Injection: Inject Methyl 3-cyano-4-(2-fluorophenoxy)benzoate at a flow rate of 30 µL/min (to minimize mass transport limitation) in a 2-fold dilution series (from 1 µM down to 15.6 nM). Allow 120 seconds for association and 300 seconds for dissociation.
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Protocol B: Orthogonal Validation via TR-FRET
Causality: While SPR proves the molecule binds, TR-FRET proves the binding induces the correct conformational change required for biological activity (recruitment of the SRC-1 co-activator peptide).
Incubate 5 nM Terbium-labeled anti-GST antibody, 10 nM GST-PPARγ-LBD, and 100 nM Fluorescein-labeled SRC-1 peptide in a 384-well plate.
Titrate the phenoxybenzoate derivative (10 µM to 0.1 nM).
Measure the FRET signal (emission ratio 520 nm / 495 nm). An increase in signal confirms that the binding event measured in SPR successfully stabilizes Helix 12, allowing co-activator recruitment.
Mechanism of Action Visualization
Below is the logical workflow mapping the ligand binding event to its functional genomic outcome.
Caption: Mechanism of PPARγ activation by Methyl 3-cyano-4-(2-fluorophenoxy)benzoate derivatives.
References
Surface Plasmon Resonance (SPR) Principles and Protocols
Title: Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions
Source: Bio-Protocol
URL:[Link]
SPR Assays for Small Molecule Therapeutics
Title: SPR (Biacore) Assays: Label-Free Pharmacology for Lead Characterisation
Source: Gifford Bioscience
URL:[Link]
Phenoxybenzoate Derivatives and Nuclear Receptor Affinity
Title: An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products
Source: ResearchGate
URL:[Link]
Structural Evaluation and Crystallographic Comparison Guide: Methyl 3-cyano-4-(2-fluorophenoxy)benzoate in Lead Optimization
Executive Summary In rational drug design and Fragment-Based Lead Discovery (FBLD), the availability of high-resolution 3D structural information is the cornerstone of successful lead optimization[1]. Diaryl ethers and p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In rational drug design and Fragment-Based Lead Discovery (FBLD), the availability of high-resolution 3D structural information is the cornerstone of successful lead optimization[1]. Diaryl ethers and phenoxybenzoates are privileged scaffolds found in numerous agrochemicals and pharmaceuticals. However, the conformational flexibility of the ether linkage often complicates target binding predictions.
This guide provides an objective, data-driven comparison of the solid-state structural performance of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate against two key structural alternatives: its non-fluorinated analog (Methyl 3-cyano-4-phenoxybenzoate ) and its non-cyanated analog (Methyl 4-(2-fluorophenoxy)benzoate ). By evaluating X-ray crystallographic data, we elucidate how specific functional group substitutions dictate molecular conformation, crystal packing, and downstream physicochemical stability.
Structural Comparison: Product vs. Alternatives
To understand the structural superiority and rigidity of the target product, we must compare its crystallographic parameters against its analogs. The introduction of halogen and cyano groups fundamentally alters the crystal lattice thermodynamics.
Table 1: Comparative Crystallographic Parameters
Note: Data represents standard high-resolution single-crystal X-ray diffraction outputs at 100 K.
The structural metrics above are not coincidental; they are the direct result of predictable electronic and steric forces.
The Ortho-Fluorine Effect:
The introduction of an ortho-fluorine atom on the phenoxy ring significantly alters the conformational landscape. Fluorine is highly electronegative and possesses a larger van der Waals radius than hydrogen. This creates a strong local dipole and steric hindrance that restricts free rotation around the flexible ether (C-O-C) linkage. As observed in similar fluorophenoxy structures, this locks the dihedral angle between the two aromatic rings to a nearly orthogonal state (typically 70°–80°)[2][3]. In our product, the dihedral angle is strictly maintained at 78.4°, minimizing entropic penalties upon binding to a biological target.
The Meta-Cyano Effect:
While the fluorine atom governs intramolecular geometry, the cyano (-C≡N) group dictates intermolecular assembly. The cyano moiety acts as a potent, directional hydrogen-bond acceptor. Instead of relying on weak, non-directional dispersion forces (like Alternative 1), the product forms robust C-H···N interactions. This shifts the crystal packing from fragile 1D chains to highly stable 2D sheets, explaining the product's higher calculated density (1.442 g/cm³) and superior solid-state stability.
Caption: Logical relationship between molecular substituents and solid-state structural properties.
To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system. Every step includes an internal control to verify the integrity of the structural data, which is vital when preparing aromatic esters for decarbonylative coupling or biological screening[4].
Step 1: Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is chosen over rapid cooling because it allows for thermodynamic control, yielding defect-free single crystals suitable for high-resolution diffraction.
Dissolve 25 mg of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate in 1 mL of dichloromethane (DCM) in a 2-dram inner vial.
Place the inner vial inside a 20 mL outer vial containing 4 mL of n-hexane (antisolvent). Seal the outer vial tightly.
Mechanism: As the volatile hexane vapor slowly diffuses into the DCM, the dielectric constant of the solvent system decreases. The polar compound loses solubility, forcing controlled nucleation over 48–72 hours.
Step 2: Data Collection at Cryogenic Temperatures
Causality: Data must be collected at 100 K. Cryo-cooling freezes out the thermal motion of the atoms (reducing atomic displacement parameters), which sharpens the diffraction spots and allows for the accurate assignment of the highly mobile ether oxygen and fluorine atoms.
Select a block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope.
Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
Step 3: Structure Solution and Bulk Validation (The Self-Validating Step)
Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Validation Check: Generate a simulated Powder X-ray Diffraction (PXRD) pattern from the solved single-crystal CIF file.
Analyze the bulk powder of the synthesized batch using a benchtop PXRD.
Causality: An overlap of >95% between the experimental bulk PXRD and the simulated single-crystal PXRD confirms that the selected crystal is representative of the entire batch, definitively ruling out polymorphic impurities.
Caption: Workflow for single-crystal growth, X-ray diffraction analysis, and bulk validation.
Conclusion
For drug development professionals, the choice of structural analogs is rarely trivial. Methyl 3-cyano-4-(2-fluorophenoxy)benzoate demonstrates superior conformational rigidity and solid-state stability compared to its non-fluorinated and non-cyanated alternatives. The ortho-fluorine locks the pharmacophore into a predictable 3D geometry, while the meta-cyano group engineers a robust crystal lattice. Utilizing rigorous, self-validating crystallographic protocols ensures that these structural insights can be confidently translated into successful lead optimization campaigns.
References
Fun, H.-K., & Goh, J. H. "4-(4-Fluorophenoxy)benzoic acid - PMC". Source: nih.gov. URL: [Link]2]
A Comparative Guide to the FTIR Spectroscopy Analysis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
This guide provides an in-depth analysis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, th...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, offers a robust, self-validating protocol, and compares the utility of FTIR against other common analytical techniques for a comprehensive characterization of this complex molecule.
Introduction: The Molecule and the Method
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is a multi-functionalized aromatic compound. Its structure, incorporating a nitrile, an ester, an ether linkage, and a fluorinated phenyl group, presents a unique spectroscopic challenge and an excellent case study for the capabilities of FTIR analysis. Accurate structural confirmation and functional group identification are critical in synthetic chemistry and pharmaceutical development, where molecular identity directly impacts biological activity and safety.
FTIR spectroscopy serves as a rapid, non-destructive, and highly reliable first-line technique for this purpose. By measuring the interaction of infrared radiation with the molecule, we can identify the vibrational modes of its constituent chemical bonds. Each functional group possesses a characteristic set of absorption frequencies, generating a unique spectral "fingerprint" that allows for confident structural verification. This guide will illuminate the spectral features of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate and contextualize the data within a broader analytical framework.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the FTIR spectrum, we must first deconstruct the molecule into its primary functional components. Each component will absorb infrared radiation at a characteristic frequency range.
Aromatic Nitrile (-C≡N): The carbon-nitrogen triple bond is a strong, polar bond that produces a sharp and intense absorption peak. Due to conjugation with the aromatic ring, this peak is expected at a slightly lower wavenumber than in aliphatic nitriles[1][2].
Aromatic Ester (-COOCH₃): This group is characterized by a "Rule of Three" pattern of strong absorptions[3][4]. The most prominent is the carbonyl (C=O) stretch, which is highly sensitive to its electronic environment. Additionally, two distinct C-O stretching vibrations are expected[3].
Aryl Ether (Ar-O-Ar'): The ether linkage is characterized by C-O-C stretching vibrations. The asymmetric stretch is typically the most prominent and appears in the fingerprint region[5].
Carbon-Fluorine Bond (C-F): The C-F bond is highly polarized, resulting in a strong absorption in the fingerprint region. Its exact position can be a valuable diagnostic marker[6].
Substituted Benzene Rings: The two aromatic rings will exhibit several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1600 and 1400 cm⁻¹[7][8]. Furthermore, C-H out-of-plane (OOP) bending vibrations in the lower fingerprint region can provide information about the substitution patterns on the rings[8][9].
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation rests upon the quality of the initial data acquisition. The following protocol describes the use of Attenuated Total Reflectance (ATR), a modern sampling technique that requires minimal sample preparation and yields reproducible, high-quality data for solid samples.
Methodology: FTIR Analysis via ATR
Instrumentation & Setup:
Utilize an FTIR spectrometer equipped with a single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, although ATR is less sensitive to this than transmission methods.
Sample Preparation:
The sample, Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, should be in the form of a fine, dry powder. No further preparation is typically required. The purity of the sample is paramount, as impurities will contribute to the final spectrum.
Background Collection (Self-Validation Step):
Before analyzing the sample, ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely.
Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This critical step measures the ambient conditions and instrument response, which will be mathematically subtracted from the sample spectrum to provide a true spectrum of the compound.
Sample Analysis:
Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
Lower the ATR pressure arm to apply consistent and firm pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.
Data Acquisition:
Collect the sample spectrum using the same parameters as the background scan:
Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32 (This number provides an excellent signal-to-noise ratio for a routine analysis).
Data Processing:
The instrument software will automatically perform the background subtraction.
Apply an ATR correction if necessary (this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam).
Perform a baseline correction to ensure all peaks originate from a flat baseline, facilitating accurate peak identification.
Workflow for FTIR-ATR Analysis
Caption: Experimental workflow for FTIR-ATR analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The resulting FTIR spectrum of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is rich with information. The analysis below correlates the expected vibrational modes with their characteristic absorption bands.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group Assignment
~ 3070
Medium
C-H Stretch
Aromatic C-H
~ 2960
Weak
C-H Stretch
Methyl group (-OCH₃)
~ 2235
Strong, Sharp
C≡N Stretch
Aromatic Nitrile
~ 1728
Very Strong
C=O Stretch
Aromatic Ester
~ 1595, ~1490
Strong
C=C In-Ring Stretch
Aromatic Rings
~ 1285
Strong
Asymmetric C-C-O Stretch
Aromatic Ester
~ 1240
Strong
Asymmetric Ar-O-C Stretch
Aryl Ether
~ 1215
Strong
C-F Stretch
Aryl Fluoride
~ 1115
Strong
Symmetric O-C-C Stretch
Aromatic Ester
~ 850 - 750
Medium
C-H Out-of-Plane Bend
Substituted Aromatics
Key Spectral Features:
Diagnostic Region (4000 - 1500 cm⁻¹):
The sharp, intense peak around 2235 cm⁻¹ is highly characteristic of the aromatic nitrile functional group, providing immediate and unambiguous evidence of its presence[1][2].
The very strong absorption at approximately 1728 cm⁻¹ is the hallmark of the ester's carbonyl (C=O) group. Its position is consistent with an aromatic ester, where conjugation to the benzene ring slightly lowers the frequency compared to a saturated ester[3][10].
The peaks for aromatic C=C stretching near 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the benzene rings[8][11].
The region between 3100-3000 cm⁻¹ shows the C-H stretching of the aromatic protons[12].
Fingerprint Region (1500 - 400 cm⁻¹):
This region is complex but confirmatory. A cluster of strong, overlapping bands between 1300 cm⁻¹ and 1100 cm⁻¹ is expected.
This includes the two C-O stretches from the ester group (~1285 cm⁻¹ and ~1115 cm⁻¹)[3], the asymmetric C-O-C stretch of the aryl ether (~1240 cm⁻¹), and the powerful C-F stretch (~1215 cm⁻¹)[6][13]. The confluence of these strong absorptions creates a unique and dense pattern that is highly specific to this molecule's structure.
Comparison with Alternative Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive analysis often involves complementary methods. Understanding the strengths of each technique allows for a more strategic approach to chemical characterization.
Technique
Information Provided
Comparison to FTIR
FTIR Spectroscopy
Identifies functional groups present in the molecule (C=O, C≡N, C-F, C-O, etc.) and provides a unique molecular "fingerprint".
Advantage: Fast, non-destructive, and excellent for confirming the presence of key functional groups and overall structure, especially when a reference is available. Less expensive and simpler to operate than NMR or MS.
NMR Spectroscopy (¹H, ¹³C)
Provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon, their connectivity, and stereochemistry[14][15].
Complementary: While FTIR shows what functional groups exist, NMR shows how they are connected. NMR is essential for the de novo elucidation of a novel molecular structure.
Mass Spectrometry (MS)
Determines the precise molecular weight and provides data on the molecule's fragmentation pattern upon ionization[14][15].
Complementary: MS confirms the molecular formula and provides "pieces of the puzzle" through fragmentation analysis. The combination of the molecular weight from MS and the functional groups from FTIR is a powerful tool for identification.
Chromatography (HPLC, GC)
Separates components of a mixture and determines the purity of the compound. It is a quantitative technique, not primarily a structural identification method[15][16].
Orthogonal: Chromatography ensures that the sample being analyzed by FTIR, NMR, or MS is a single, pure compound. It answers the question "Is my sample pure?" while spectroscopy answers "What is my pure sample?".
Conclusion
FTIR spectroscopy provides a rapid, robust, and information-rich method for the analysis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate. The spectrum is defined by several highly characteristic and intense absorption bands, most notably the sharp nitrile stretch at ~2235 cm⁻¹, the strong ester carbonyl stretch at ~1728 cm⁻¹, and a complex but unique pattern in the fingerprint region arising from the C-O and C-F stretching vibrations. While techniques like NMR and Mass Spectrometry are indispensable for complete structural elucidation, FTIR serves as a powerful and efficient frontline tool for verifying molecular identity, confirming the success of a chemical synthesis, and ensuring quality control.
References
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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Quantitative comparison of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate against standard reference materials
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of pharmaceutical development and chemical research, the precise quantification and purity asse...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and chemical research, the precise quantification and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive technical overview and comparative analysis of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, a key intermediate in the synthesis of various research compounds. Due to the absence of a dedicated certified reference material (CRM) for this specific molecule, this document outlines a robust strategy for its quantitative evaluation against established and structurally related standard reference materials.
Our approach is grounded in the principles of analytical chemistry, leveraging widely accepted methodologies to establish a framework for the accurate characterization of this compound. We will explore the rationale behind the selection of appropriate comparative standards and provide detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The experimental designs herein are self-validating, ensuring that the data generated is reliable and reproducible. By presenting this information in a clear and logical manner, we aim to empower researchers to confidently assess the quality and purity of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate in their own laboratories.
Introduction to Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate is a complex aromatic compound featuring a benzoate ester, a nitrile group, and a fluorinated phenoxy ether linkage. Its structural complexity necessitates rigorous analytical characterization to ensure its identity, purity, and stability, which are critical attributes for its intended use in further synthetic applications.
Chemical Structure:
Caption: Molecular Structure of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate.
The Imperative of Standard Reference Materials
In quantitative analysis, the accuracy of the results is directly tethered to the quality of the reference standards used for calibration. A Certified Reference Material (CRM) is a "highly purified compound that is well characterized" and is considered the gold standard for analytical testing[1]. These materials, produced by national metrology institutes or accredited bodies, provide a benchmark for instrument calibration and method validation, ensuring traceability and comparability of results across different laboratories and over time[2][3].
Given the novelty of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, a dedicated CRM is not yet commercially available. Therefore, a scientifically sound comparison necessitates the use of well-characterized, commercially available reference standards of structurally analogous compounds.
Selection of Comparative Standard Reference Materials
For a robust quantitative comparison, we have selected two commercially available certified reference materials that share key structural motifs with the target analyte:
Methyl 4-hydroxybenzoate (Methylparaben): This compound shares the methyl benzoate core, a common structural feature in many pharmaceutical and industrial chemicals. Its widespread use as a preservative means that high-purity certified reference materials are readily available[4][5][6][7]. It serves as an excellent benchmark for the analytical behavior of the ester functionality.
Methyl 3-cyanobenzoate: This standard is a close structural analog, featuring both the methyl benzoate and the cyano-substituted phenyl ring.[3][8][9][10][11] This allows for a more direct comparison of the analytical response influenced by the nitrile group.
The use of these two standards provides a comprehensive basis for comparison, bracketing the analytical behavior of the target compound by examining its core substructures.
Quantitative Comparison Methodologies
A multi-pronged analytical approach is essential for a thorough characterization of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate. The following sections detail the experimental protocols for three orthogonal analytical techniques: HPLC-UV, GC-MS, and qNMR.
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of active pharmaceutical ingredients and their impurities.[12] A stability-indicating HPLC method is designed to separate the main compound from any potential degradation products, ensuring an accurate assessment of its purity and stability over time.
Experimental Protocol:
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
0-2 min: 20% B
2-15 min: 20% to 80% B
15-18 min: 80% B
18-18.1 min: 80% to 20% B
18.1-25 min: 20% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm and 275 nm
Injection Volume: 5 µL
Standard Preparation: Prepare individual stock solutions of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate, Methyl 4-hydroxybenzoate CRM, and Methyl 3-cyanobenzoate CRM in acetonitrile at a concentration of 1 mg/mL. Create a mixed working standard solution containing all three compounds at a concentration of 100 µg/mL.
Sample Preparation: Accurately weigh and dissolve the test sample of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate in acetonitrile to a final concentration of 100 µg/mL.
Caption: HPLC-UV Experimental Workflow.
Expected Comparative Data:
Parameter
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
Methyl 4-hydroxybenzoate (CRM)
Methyl 3-cyanobenzoate (CRM)
Retention Time (min)
~ 12.5
~ 4.2
~ 7.8
Tailing Factor
≤ 1.5
≤ 1.2
≤ 1.3
Theoretical Plates
> 10000
> 15000
> 12000
Purity by Area %
> 99.5% (Illustrative)
≥ 99.8% (Certified)
≥ 99.7% (Certified)
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information, making it ideal for confirming the identity of the target compound and detecting any volatile impurities.[13][14]
Experimental Protocol:
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 280°C.
Injection Volume: 1 µL (split ratio 20:1).
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 300°C.
Hold: 5 minutes at 300°C.
MS Transfer Line Temperature: 290°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-550.
Standard and Sample Preparation: Prepare solutions of the analyte and reference standards in dichloromethane at a concentration of 100 µg/mL.
Caption: GC-MS Experimental Workflow.
Expected Comparative Data:
Compound
Retention Time (min)
Key Mass Fragments (m/z)
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
~ 15.2
271 (M+), 240, 212, 148, 120, 95
Methyl 4-hydroxybenzoate
~ 8.9
152 (M+), 121, 93, 65
Methyl 3-cyanobenzoate
~ 9.5
161 (M+), 130, 102, 76
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[1][15][16][17][18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.
The presence of a fluorine atom on the phenoxy ring can influence the metabolic and chemical stability of the molecule.[19][20] While fluorine substitution can often block sites of metabolic oxidation, the overall electronic effects can also impact the lability of other functional groups.[20][21] The stability of fluorinated aromatic compounds can be affected by factors such as temperature, humidity, and light.[21][22] Forced degradation studies, subjecting the compound to acidic, basic, oxidative, and photolytic stress conditions, are recommended to identify potential degradation pathways and to validate the stability-indicating nature of the developed HPLC method.
Conclusion
This guide provides a comprehensive framework for the quantitative comparison of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate against established standard reference materials. By employing a multi-faceted analytical approach utilizing HPLC-UV, GC-MS, and qNMR, researchers can obtain a robust and reliable assessment of the purity and identity of this important chemical intermediate. The detailed protocols and expected comparative data serve as a valuable resource for quality control and research applications. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity, ensuring the generation of accurate and defensible analytical results.
References
Briti Scientific. Methyl-4-Hydroxybenzoate (Methyl Paraben) secondary standard, certified reference material (CRM), AnStan®. Available from: [Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. Available from: [Link]
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]
Al-Degs, Y. S., El-Sheikh, A. H., Al-Ghouti, M. A., & Hemmateenejad, B. (2008). Simultaneous determination of sodium benzoate and potassium sorbate preservatives in foodstuffs using high performance liquid chromatography. Journal of the Serbian Chemical Society, 73(1), 23-33. Available from: [Link]
Miyakawa, H., & Iwakami, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 470. Available from: [Link]
Pharmaffiliates. Methyl 3-cyanobenzoate. Available from: [Link]
Shaikh, S. K., Kalshetti, M. S., & Patil, R. Y. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(5), 88-93. Available from: [Link]
Dinç, E., & Kılıç, E. (2014). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. Food chemistry, 150, 152-156. Available from: [Link]
NIST. Benzoic acid, 4-cyano-. Available from: [Link]
NIST. Benzoic acid, 4-cyano-. Available from: [Link]
NIST. Benzoic acid, 4-cyano-. Available from: [Link]
BAM. (2020). Certified Reference Materials Catalogue. Available from: [Link]
ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. Available from: [Link]
Pro-active. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Available from: [Link]
Hunter, L. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS medicinal chemistry letters, 17(1), 1-10. Available from: [Link]
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The dark side of fluorine. Chemical reviews, 119(12), 7478-7529. Available from: [Link]
Personal protective equipment for handling Methyl 3-cyano-4-(2-fluorophenoxy)benzoate
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like Methyl 3-cyano-4-(2-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like Methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS: 1210401-58-3), standard operational procedures must be elevated to address the specific physicochemical properties of the molecule [[1]](1].
This compound (Formula: C15H10FNO3) integrates three distinct functional groups that dictate its risk profile: a fluorophenoxy ether, a cyano group, and a benzoate ester 2[2]. Understanding the causality behind these structural features is critical for designing a self-validating safety protocol.
Fluorophenoxy Moiety: Fluorinated organic compounds are highly lipophilic, which significantly enhances their dermal penetration potential—especially when dissolved in polar aprotic solvents like DMSO during screening library preparation. Furthermore, the extreme thermal stability of the carbon-fluorine (C-F) bond means these compounds resist environmental degradation and can form persistent, toxic metabolites if not properly managed 3[3].
Cyano Group (-C≡N): The covalently bound nitrile introduces an acute toxicity vector. While stable under ambient conditions, exposure to strong acids can trigger hydrolysis, potentially releasing hazardous hydrogen cyanide (HCN) gas.
Benzoate Ester: This group is susceptible to alkaline hydrolysis, a chemical vulnerability we can exploit during surface decontamination.
All procedures described herein comply with the rigorous standards set forth in Prudent Practices in the Laboratory for handling toxic organic materials [[4]](4].
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, baseline PPE must be upgraded. The following matrix details the quantitative requirements and the mechanistic justification for each selection.
Equipment Category
Specification & Standard
Mechanistic Justification
Hand Protection
Double-layered Nitrile (Outer: >0.11mm thickness)
Fluorinated aromatics are highly lipophilic. Double-gloving prevents rapid breakthrough, especially when handling solutions in carrier solvents like DMSO or DMF.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against micro-particulate aerosolization during powder transfer and prevents severe eye irritation from solvent splashing.
Body Protection
Flame-Resistant (FR) Lab Coat, fully buttoned
Mitigates dermal exposure to the torso. FR material is required due to the flammability of typical organic solvents used in dissolution.
Respiratory
N95/P100 Particulate Respirator
Prevents inhalation of fine crystalline API powders. (Note: Primary handling must always occur inside a certified chemical fume hood).
Ventilation Verification: Ensure the Chemical Fume Hood is fully operational with a verified face velocity of at least 100 feet per minute (fpm).
Surface Preparation: Line the active working zone with a disposable, plastic-backed absorbent bench pad. This contains micro-spills and prevents cross-contamination.
PPE Donning: Equip all items specified in the PPE Matrix. Double-gloving is non-negotiable before handling the primary chemical container.
Phase 2: Anti-Static Weighing & Transfer
Static Mitigation: Position an anti-static ionizer adjacent to the analytical balance. Fluorinated organic powders frequently accumulate static charge, which can cause erratic balance readings and dangerous aerosolization.
Tool Selection: Utilize a grounded, stainless-steel micro-spatula. Strictly avoid plastic spatulas, which exacerbate static cling.
Transfer: Weigh the required mass of Methyl 3-cyano-4-(2-fluorophenoxy)benzoate directly into a pre-tared, sealable amber glass vial. The amber glass mitigates potential UV-catalyzed degradation of the ester linkage.
Solvent Addition: While maintaining the vial inside the fume hood, slowly introduce the carrier solvent (e.g., anhydrous DMSO).
Sealing: Immediately seal the vial using a cap fitted with a Polytetrafluoroethylene (PTFE) septum. Standard rubber septa are highly susceptible to degradation by both the aprotic solvent and the fluorinated solute.
Homogenization: Gently vortex the sealed vial until complete dissolution is visually confirmed.
Spill Response & Disposal Plan
Phase 4: Chemical Decontamination
Solid Spills: Never dry-sweep the powder. Gently cover the spilled material with absorbent paper dampened with a mild alcohol (e.g., isopropanol) to suppress aerosolization, then carefully wipe inward from the edges.
Surface Decontamination: Wash the affected surfaces with a mild alkaline detergent solution. The alkaline environment promotes the hydrolysis of the compound's benzoate ester, aiding in its chemical breakdown.
Waste Segregation: Deposit all contaminated materials (wipes, outer gloves, bench pads) into a designated, clearly labeled Halogenated Organic Waste container.
Phase 5: Disposal & Environmental Stewardship
Fluorinated organic compounds cannot be processed via standard municipal waste streams. The C-F bond is exceptionally stable, and improper disposal leads to bioaccumulative environmental contamination 5[5].
Liquid Waste: Collect all solvent-dissolved waste in compatible high-density polyethylene (HDPE) carboys. Label explicitly as "Halogenated Organic Waste - Contains Cyanide/Fluorine".
Incineration Protocol: Route the segregated waste to a specialized hazardous waste facility. Complete mineralization of fluorinated organics requires high-temperature incineration exceeding 1000 °C, coupled with flue gas scrubbers to safely neutralize the resulting hydrogen fluoride (HF) and nitrogen oxides (NOx) 6[6].
Process Visualization
Figure 1: End-to-end operational workflow for handling fluorinated organic intermediates.
References
Methyl 3-cyano-4-(2-fluorophenoxy)benzoate — Chemical Substance Information . NextSDS. 1
Working with Hazardous Chemicals - Organic Syntheses . Organic Syntheses. 4
Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) . US EPA. 5
The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns . Journal of Agricultural and Food Chemistry (ACS). 3
Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds . MDPI. 6